JNU-0921
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C19H12N2O3 |
|---|---|
Peso molecular |
316.3 g/mol |
Nombre IUPAC |
3-(5-naphthalen-2-yl-1,2,4-oxadiazol-3-yl)benzoic acid |
InChI |
InChI=1S/C19H12N2O3/c22-19(23)16-7-3-6-14(11-16)17-20-18(24-21-17)15-9-8-12-4-1-2-5-13(12)10-15/h1-11H,(H,22,23) |
Clave InChI |
HLHUIWNJFGIBMS-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
In-Depth Technical Guide: JNU-0921, a Novel Small Molecule Agonist of Human CD137
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity, mechanism of action, and signaling pathways associated with JNU-0921, a novel small molecule agonist of the human CD137 receptor. The information presented herein is intended to support further research and development of this promising immuno-oncology agent.
Core Data Summary
This compound is a potent, cross-species reactive agonist of the CD137 receptor, a key costimulatory molecule for T cells.[1][2] Unlike antibody-based agonists, this compound is a small molecule, offering potential advantages in terms of tissue penetration and manufacturing.[3]
Quantitative Analysis of this compound Activity
The functional potency of this compound on human CD137 has been determined using a cell-based reporter assay. While a direct binding affinity (Kd) value from biophysical assays such as Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) is not yet publicly available, the half-maximal effective concentration (EC50) provides a strong indication of its biological activity.
| Parameter | Value | Cell Line | Assay Type | Reference |
| EC50 | 64.07 nM | JC-luc (Jurkat-CD137-NFAT-luciferase) | NFAT Luciferase Reporter Assay | [1][4] |
Mechanism of Action and Signaling Pathways
This compound directly binds to the extracellular domain of both human and mouse CD137.[1][2] This binding event induces the oligomerization of CD137 receptors, a critical first step in the activation of downstream signaling cascades.[1][2]
CD137 Signaling Cascade Initiated by this compound
Upon this compound-induced oligomerization, CD137 recruits TNF receptor-associated factors (TRAFs), primarily TRAF2 and TRAF3, to its intracellular domain.[1] This initiates a signaling cascade that activates two major pathways: the NF-κB pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.[1]
Activation of these pathways leads to the enhanced proliferation, survival, and effector functions of T cells, including increased production of pro-inflammatory cytokines such as IFN-γ.[1]
This compound induced CD137 signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments used to characterize the interaction of this compound with human CD137 are provided below.
NFAT Luciferase Reporter Assay
This assay measures the activation of the NFAT (Nuclear Factor of Activated T-cells) transcription factor, a downstream effector of T-cell activation, in response to CD137 stimulation by this compound.
Cell Line: JC-luc cells: A Jurkat T-cell line engineered to stably express human CD137 and a luciferase reporter gene under the control of an NFAT response element.[1]
Protocol:
-
Cell Seeding: Seed JC-luc cells into a 96-well white-walled, clear-bottom plate at a density of 1 x 10^5 cells per well in 100 µL of RPMI 1640 medium supplemented with 10% FBS.
-
Compound Addition: Prepare serial dilutions of this compound in assay medium. Add 10 µL of the diluted compound to the respective wells. For control wells, add 10 µL of vehicle (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 6 hours.
-
Luciferase Assay: After incubation, add 100 µL of a luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System) to each well.
-
Signal Detection: Measure the luminescence signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC50 value.
NFAT Luciferase Reporter Assay Workflow.
Bimolecular Fluorescence Complementation (BiFC) Assay
This assay is used to visualize the this compound-induced oligomerization of CD137 in living cells. The principle is based on the reconstitution of a fluorescent protein when two non-fluorescent fragments are brought into proximity by the interaction of proteins to which they are fused.
Plasmids:
-
pCDH-CD137-Nluc: Human CD137 fused to the N-terminal fragment of a luciferase (or fluorescent protein).
-
pCDH-CD137-Cluc: Human CD137 fused to the C-terminal fragment of a luciferase (or fluorescent protein).[1]
Cell Line: Jurkat cells or 293T cells.
Protocol:
-
Transfection: Co-transfect the pCDH-CD137-Nluc and pCDH-CD137-Cluc plasmids into the chosen cell line using a suitable transfection reagent (e.g., electroporation for Jurkat cells, lipid-based transfection for 293T cells).
-
Cell Seeding: Seed the transfected cells into a suitable imaging plate or dish.
-
Compound Addition: Add this compound at the desired concentration to the cells.
-
Incubation: Incubate the cells for a specified period (e.g., 6 hours) to allow for protein expression and interaction.[1]
-
Imaging: Visualize the reconstituted fluorescence signal using a fluorescence microscope or a plate reader capable of detecting the specific fluorescence.
-
Analysis: Quantify the fluorescence intensity to assess the degree of CD137 oligomerization.
References
- 1. Human/mouse CD137 agonist, this compound, effectively shrinks tumors through enhancing the cytotoxicity of CD8+ T cells in cis and in trans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitogen-activated protein kinase pathways mediated by ERK, JNK, and p38 protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Cross-Species Reactivity of JNU-0921 in Mouse Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNU-0921 is a novel small molecule agonist of CD137 (also known as 4-1BB or TNFRSF9), a key costimulatory receptor expressed on activated T cells and other immune cells.[1][2][3][4] Agonistic targeting of CD137 has shown significant promise in preclinical cancer models by enhancing anti-tumor T cell immunity.[1][2][3][4] A critical aspect of the preclinical development of immunomodulatory agents is their cross-species reactivity, which enables robust evaluation of efficacy and mechanism of action in immunocompetent animal models. This technical guide provides an in-depth overview of the cross-species reactivity of this compound in mouse models, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Cross-Species Activity of this compound
This compound has been demonstrated to be a potent agonist of both human and mouse CD137.[1][2][3][4] This cross-species reactivity is a significant advantage, as it allows for the direct assessment of this compound's therapeutic potential and immunological mechanisms in syngeneic mouse tumor models, which provide a more translationally relevant tumor microenvironment compared to humanized mouse models.[5]
The activation of both human and mouse CD137 by this compound is achieved through direct binding to the extracellular domain of the receptor, leading to its oligomerization and the initiation of downstream signaling.[5][1][2]
Data Presentation
In Vitro Activity
| Parameter | Value | Species | Cell Line | Assay |
| EC50 | 64.07 nM | Human | Engineered Jurkat (JC-luc) | Luciferase Reporter Assay |
Table 1: In vitro potency of this compound on human CD137.[5]
In Vivo Efficacy in Mouse Models
This compound has demonstrated significant anti-tumor efficacy in immunocompetent mice bearing syngeneic tumors. The primary mechanism of action is dependent on the presence of T cells.[5][3]
| Mouse Model | Cell Line | Tumor Type | Treatment Regimen | Outcome |
| C57BL/6 | MC38 | Colon Adenocarcinoma | 50 mg/kg/day, gavage | Effective tumor growth inhibition |
| C57BL/6 | EG7 | Lymphoma (OVA-expressing) | 50 mg/kg/day, gavage | Potent tumor growth inhibition |
Table 2: Summary of in vivo efficacy of this compound in syngeneic mouse models.[5]
Note: Specific quantitative data on tumor volume over time and pharmacokinetic parameters (Cmax, Tmax, AUC, clearance) for this compound in mice are not publicly available.
Signaling Pathway
This compound activates CD137, which recruits TNF receptor-associated factors (TRAFs) to initiate downstream signaling cascades, primarily the NF-κB and MAPK pathways.[5] This signaling enhances T cell proliferation, survival, and effector functions.
Experimental Protocols
In Vivo Tumor Model Studies
A generalized protocol for assessing the in vivo efficacy of this compound in syngeneic mouse models is outlined below.
1. Cell Culture and Tumor Implantation:
-
MC38 (colon adenocarcinoma) or EG7 (lymphoma) cells are cultured in appropriate media.
-
For the MC38 model, 5 x 10^5 cells are injected subcutaneously into the flank of C57BL/6 mice.[5]
-
For the EG7 model, 2 x 10^6 cells are injected subcutaneously into the flank of C57BL/6 mice.[5]
2. Treatment Administration:
-
Once tumors are established, mice are randomized into treatment and vehicle control groups.
-
This compound is administered orally via gavage at a dose of 50 mg/kg per day.[5]
3. Tumor Growth Monitoring:
-
Tumor volume is measured every 2-3 days using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Body weight and general health of the mice are monitored throughout the study.
4. Endpoint Analysis:
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Tumors and spleens can be harvested for further analysis, such as flow cytometry of tumor-infiltrating lymphocytes (TILs).
T-Cell Proliferation and Activation Assay (Flow Cytometry)
This protocol describes a general method for assessing the effect of this compound on mouse T-cell proliferation and activation.
1. T-Cell Isolation:
-
Spleens are harvested from C57BL/6 mice and a single-cell suspension is prepared.
-
Red blood cells are lysed using a suitable buffer.
-
CD4+ and CD8+ T cells can be isolated using magnetic-activated cell sorting (MACS) or used as a mixed lymphocyte population.
2. Cell Staining and Stimulation:
-
For proliferation assays, cells are labeled with a proliferation dye such as Carboxyfluorescein succinimidyl ester (CFSE).
-
Cells are plated in 96-well plates and stimulated with anti-CD3 and anti-CD28 antibodies in the presence of varying concentrations of this compound or vehicle control.
3. Flow Cytometry Analysis:
-
After a 48-72 hour incubation period, cells are harvested and stained with fluorescently labeled antibodies against T-cell surface markers, including CD4, CD8, and activation markers like CD25 and CD69.
-
Cells are analyzed on a flow cytometer. Proliferation is assessed by the dilution of the CFSE dye, and activation is quantified by the percentage of cells expressing CD25 and CD69.
Gene Expression Analysis (RT-qPCR)
This protocol outlines a general method for measuring the expression of NF-κB target genes in mouse T cells treated with this compound.
1. T-Cell Treatment and RNA Extraction:
-
Mouse T cells are stimulated and treated with this compound as described above.
-
After a specified time (e.g., 24 hours), total RNA is extracted from the cells using a commercial RNA isolation kit.
2. cDNA Synthesis:
-
First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme.
3. Quantitative PCR (qPCR):
-
qPCR is performed using a SYBR Green-based master mix and primers specific for the target genes (e.g., Bcl-2, Bcl-xl, Bfl-1, Survivin) and a housekeeping gene for normalization (e.g., Gapdh, Actb).
-
The relative gene expression is calculated using the ΔΔCt method.
Conclusion
This compound is a promising small molecule CD137 agonist with demonstrated cross-species reactivity in both human and mouse systems.[5][1][2] This property is invaluable for its preclinical development, allowing for robust in vivo evaluation in immunocompetent mouse models. The data to date supports a mechanism of action involving the activation of T-cell-mediated anti-tumor immunity through the NF-κB and MAPK signaling pathways. While detailed pharmacokinetic and dose-response data in mice are not yet publicly available, the existing efficacy studies provide a strong rationale for the continued investigation of this compound as a potential cancer immunotherapeutic agent. The protocols and pathways described in this guide offer a framework for researchers and drug developers working with this and similar molecules.
References
- 1. td2inc.com [td2inc.com]
- 2. miltenyibiotec.com [miltenyibiotec.com]
- 3. Human/mouse CD137 agonist, this compound, effectively shrinks tumors through enhancing the cytotoxicity of CD8+ T cells in cis and in trans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human/mouse CD137 agonist, this compound, effectively shrinks tumors through enhancing the cytotoxicity of CD8+ T cells in cis and in trans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Technical Guide to JNU-0921 Induced CD137 Oligomerization and Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of JNU-0921, a novel small-molecule agonist of the CD137 receptor. CD137, a member of the tumor necrosis factor receptor (TNFR) superfamily, is a critical costimulatory molecule for T cells, making it a prime target for cancer immunotherapy.[1][2][3] this compound represents a significant advancement, offering a cross-species reactive agonist that can be studied in immunocompetent mouse models, facilitating more accurate preclinical evaluation.[4][5] This document details the mechanism of action, signaling pathways, quantitative efficacy data, and the experimental protocols used to characterize this compound.
Mechanism of Action: Direct Binding and Oligomerization
This compound functions by directly binding to the extracellular domain of both human and mouse CD137.[4][5][6] This interaction is crucial as it induces the oligomerization of CD137 receptors, which is the initial and essential step for signal transduction.[4][5] Unlike natural activation by its trimeric ligand (CD137L), this compound, as a small molecule, facilitates the clustering of receptor monomers on the cell surface.[3][4] This clustering initiates the recruitment of downstream adaptor proteins, leading to the activation of intracellular signaling cascades.[4]
Downstream Signaling Cascade
Upon oligomerization, CD137 recruits TNF receptor-associated factors (TRAFs), primarily TRAF1 and TRAF2, to its cytoplasmic tail.[3][4][7] This recruitment is the nexus for activating two major downstream pathways:
-
NF-κB Pathway: The TRAF complex activates the IκB kinase (IKK), leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory and survival genes.[3][4]
-
MAPK Pathway: The signaling complex also activates mitogen-activated protein kinases (MAPKs), such as ERK.[3][4]
The activation of these pathways culminates in enhanced T cell proliferation, survival, cytokine production, and cytotoxic function.[4][6]
Quantitative Data Summary
The efficacy of this compound has been quantified through various in vitro and in vivo assays.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line / System | Value | Source |
|---|---|---|---|
| EC50 | JC-luc (Jurkat-CD137-NFAT-luciferase) | 64.07 nM | [8] |
| CD8+ T Cell Proliferation | Mouse Splenic T Cells | Increased | [8] |
| CD4+ T Cell Proliferation | Mouse Splenic T Cells | Increased | [8] |
| CD8+ T Cell Activation | Mouse Splenic T Cells | Upregulation of CD25 & CD69 | [8] |
| CD4+ T Cell Activation | Mouse Splenic T Cells | Upregulation of CD25 & CD69 | [8] |
| Cytokine Upregulation (mRNA) | JC-luc cells | Increased IFN-γ & GZMB | [8] |
| Cytokine Upregulation (Protein) | Mouse CD8+ and CD4+ T cells | Increased IL-2 & IFN-γ | [8] |
| CTL Cytotoxicity | Human CTLs with PC9-aCD3 cells | Enhanced |[4] |
Table 2: In Vivo Antitumor Efficacy of this compound
| Tumor Model | Treatment | Outcome | Source |
|---|---|---|---|
| MC38 Allograft (WT Mice) | This compound (50 mg/kg per day) | Effective tumor growth inhibition | [4] |
| MC38 Allograft (Rag1-/- Mice) | this compound (50 mg/kg per day) | No inhibition of tumor growth |[4] |
Experimental Protocols & Workflows
The characterization of this compound involved a systematic workflow from initial screening to in vivo validation.
4.1. CD137 Reporter Assay for Screening
-
Cell Line: A Jurkat T cell line was engineered to stably overexpress human CD137 (hCD137) and contain a luciferase reporter gene under the control of the NFAT promoter (JC-luc).[4]
-
Protocol: JC-luc cells were stimulated with an anti-CD3 antibody to provide primary T cell activation. Compounds from a chemical library were added, and CD137 agonistic activity was measured by the resulting luciferase expression.[5]
4.2. Bimolecular Fluorescence Complementation (BiFC) for Oligomerization
-
Principle: To directly visualize oligomerization, the CD137 protein was fused to two non-fluorescent fragments of a luciferase enzyme (Nluc and Cluc).[4] If this compound brings the CD137 monomers into close proximity, the luciferase fragments reconstitute, producing a measurable signal.
-
Protocol: Jurkat cells were electroporated with plasmids encoding pCDH-CD137-Nluc and pCDH-CD137-Cluc. After 6 hours of treatment with this compound, luciferase activity was measured to quantify CD137 oligomerization.[4][5]
4.3. T Cell Proliferation and Activation Assays
-
Cell Source: Splenic T cells were isolated from wild-type (WT) and CD137 knockout (KO) mice.[8]
-
Proliferation (CFSE Assay): T cells were labeled with carboxyfluorescein succinimidyl ester (CFSE). Cells were then activated with anti-CD3/CD28 antibodies in the presence or absence of this compound. Proliferation was measured by the dilution of CFSE fluorescence using flow cytometry.[4]
-
Activation (Flow Cytometry): Activated T cells were stained with fluorescently labeled antibodies against activation markers CD25 and CD69 and analyzed by flow cytometry.[8]
4.4. In Vivo Tumor Model
-
Model: 5 x 105 MC38 colon adenocarcinoma cells were subcutaneously inoculated into wild-type C57BL/6 mice or immunodeficient Rag1-/- mice.[4]
-
Treatment: Once tumors were established, mice were treated daily with this compound (50 mg/kg) via oral gavage.[4]
-
Endpoint: Tumor volume was measured every 3 days to assess antitumor efficacy. At the end of the study, tumors were excised and weighed.[4]
Multifaceted Immunomodulatory Effects
This compound enhances antitumor immunity through a multi-pronged mechanism, acting on different T cell subsets within the tumor microenvironment.[4]
-
Cytotoxic T Lymphocytes (CTLs): It directly enhances the effector and memory functions of CD8+ T cells while alleviating exhaustion.[4][6]
-
Helper T (TH) Cells: this compound promotes the polarization of CD4+ T cells towards a TH1 phenotype, which is critical for supporting CTL responses.[5][6]
-
Regulatory T (Treg) Cells: The compound attenuates the immunosuppressive function of Treg cells, further unleashing the cytotoxic potential of CTLs.[5][6]
This demonstrates that this compound not only stimulates cancer-killing cells but also reshapes the tumor microenvironment to be less immunosuppressive.[4]
Conclusion
This compound is a potent, cross-species small-molecule agonist of CD137. It activates the receptor by inducing oligomerization, which triggers NF-κB and MAPK signaling pathways. This leads to robust, multifaceted T cell-mediated antitumor immunity by enhancing CTL function, promoting TH1 differentiation, and inhibiting Treg suppression. The detailed characterization of this compound provides a strong rationale for its further development and sheds light on the therapeutic potential of small-molecule agonists in cancer immunotherapy.[6]
References
- 1. çå½ç§å¦ææ¯å¦é¢éè¯ææè¯¾é¢ç»å¨Science Advancesåè¡¨è®ºææ¥éé¦ä¸ªCD137å°ååæ¿å¨åthis compoundç¨äºè¿ç¤å ç«æ²»ç [life-health.jnu.edu.cn]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. CD137 (4-1BB) requires physically associated cIAPs for signal transduction and antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human/mouse CD137 agonist, this compound, effectively shrinks tumors through enhancing the cytotoxicity of CD8+ T cells in cis and in trans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Human/mouse CD137 agonist, this compound, effectively shrinks tumors through enhancing the cytotoxicity of CD8+ T cells in cis and in trans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting CD137 (4-1BB) towards improved safety and efficacy for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Role of JNU-0921 in T Cell Memory Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The development of robust and long-lasting T cell memory is a cornerstone of effective immunotherapy. JNU-0921 has emerged as a potent small molecule agonist of the co-stimulatory receptor CD137 (4-1BB), demonstrating significant promise in enhancing anti-tumor immunity. This technical guide provides an in-depth analysis of the role of this compound in T cell memory formation. We detail its mechanism of action, summarize key quantitative data from preclinical studies, provide comprehensive experimental protocols, and visualize the critical signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other CD137 agonists.
Introduction
CD137, also known as 4-1BB, is a member of the tumor necrosis factor receptor superfamily and a key co-stimulatory molecule expressed on activated T cells.[1] Ligation of CD137 provides a crucial second signal to T cells, leading to enhanced proliferation, survival, and effector function. Agonistic antibodies targeting CD137 have shown promise in preclinical models, but their clinical development has been met with challenges.[1] this compound is a novel, orally available small molecule that acts as a potent agonist for both human and mouse CD137.[1] This cross-species reactivity makes it a valuable tool for translational research.[1] Preclinical studies have demonstrated that this compound enhances the effector and memory functions of cytotoxic CD8+ T lymphocytes (CTLs), alleviates T cell exhaustion, and promotes the formation of central memory T cells.[1] This guide synthesizes the current knowledge on this compound, with a focus on its role in the generation of T cell memory.
Mechanism of Action
This compound functions by directly binding to the extracellular domain of the CD137 receptor.[1] This binding event induces the oligomerization of CD137, which is a critical step for the initiation of downstream signaling.[1] The clustering of CD137 recruits intracellular TNF receptor-associated factors (TRAFs), particularly TRAF2 and TRAF3, to the cytoplasmic tail of the receptor.[2] This leads to the activation of the canonical NF-κB signaling pathway, evidenced by the phosphorylation of IκB and the p65 subunit of NF-κB.[1][2] Activation of NF-κB results in the upregulation of anti-apoptotic proteins such as Bcl-2, Bcl-xL, BFL-1, and Survivin, which are crucial for the survival and long-term persistence of memory T cells.[1][2]
Signaling Pathway Diagram
Caption: this compound induced CD137 signaling pathway.
Quantitative Data Summary
The effects of this compound on T cell activation, proliferation, and memory formation have been quantified in several key studies. The following tables summarize these findings.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Type | Assay | Result | Reference |
| EC50 | JC-luc (Jurkat-CD137-NFAT-luciferase) | Luciferase Reporter Assay | 64.07 nM | [1] |
| CD8+ T Cell Proliferation | Mouse Splenic T Cells (CFSE) | Flow Cytometry | Significant increase vs. control | [1] |
| CD4+ T Cell Proliferation | Mouse Splenic T Cells (CFSE) | Flow Cytometry | Significant increase vs. control | [1] |
| CD25 Expression (CD8+) | Mouse Splenic T Cells | Flow Cytometry | Upregulated | [1] |
| CD69 Expression (CD8+) | Mouse Splenic T Cells | Flow Cytometry | Upregulated | [1] |
| IFN-γ mRNA | JC-luc cells | RT-qPCR | Upregulated | [1] |
| Granzyme B mRNA | JC-luc cells | RT-qPCR | Upregulated | [1] |
| IL-2 Production (CD8+) | Mouse Splenic T Cells | Intracellular Staining | Increased | [1] |
| IFN-γ Production (CD8+) | Mouse Splenic T Cells | Intracellular Staining | Increased | [1] |
Table 2: this compound-Mediated Enhancement of T Cell Memory
| Parameter | Model | T Cell Type | Result | Reference |
| Central Memory T Cells (CD44+CD62L+) | In vitro stimulation of OT-1 CTLs with EG7 cells | CD8+ | Robust induction | [1] |
| PD-1 Expression | In vitro generated memory OT-1 CTLs | CD8+ | Downregulated | [1] |
| CTLA-4 Expression | In vitro generated memory OT-1 CTLs | CD8+ | Downregulated | [1] |
| TIM-3 Expression | In vitro generated memory OT-1 CTLs | CD8+ | Downregulated | [1] |
| Bcl-xL mRNA | In vitro generated memory OT-1 CTLs | CD8+ | Increased | [1] |
| Bcl-2 mRNA | In vitro generated memory OT-1 CTLs | CD8+ | Increased | [1] |
| BFL-1 mRNA | In vitro generated memory OT-1 CTLs | CD8+ | Increased | [1] |
| Survivin mRNA | In vitro generated memory OT-1 CTLs | CD8+ | Increased | [1] |
| Central Memory T Cells | In vivo Listeria monocytogenes-OVA infection model with OT-1 cell transfer | CD8+ | Increased proportion in spleen and blood | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols for key experiments cited in this guide.
In Vitro T Cell Proliferation Assay (CFSE)
This protocol is used to assess the proliferative capacity of T cells in response to this compound.
Workflow Diagram:
Caption: Workflow for in vitro T cell proliferation assay.
Materials:
-
Splenocytes from C57BL/6 mice
-
RPMI-1640 medium with 10% FBS, 1% penicillin-streptomycin, and 50 µM β-mercaptoethanol
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Plate-bound anti-CD3 (clone 145-2C11) and soluble anti-CD28 (clone 37.51) antibodies
-
This compound (dissolved in DMSO)
-
Fluorescently conjugated antibodies for flow cytometry (e.g., anti-CD3, anti-CD8, anti-CD4)
-
FACS buffer (PBS with 2% FBS)
Procedure:
-
Isolate splenocytes from the spleens of C57BL/6 mice and prepare a single-cell suspension.
-
Label the cells with CFSE at a final concentration of 5 µM in PBS for 10 minutes at 37°C.
-
Quench the labeling reaction by adding 5 volumes of complete RPMI medium.
-
Wash the cells twice with complete RPMI medium.
-
Plate the CFSE-labeled splenocytes in a 96-well plate pre-coated with anti-CD3 antibody (1 µg/mL) and containing soluble anti-CD28 antibody (1 µg/mL).
-
Add this compound at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) to the wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
Harvest the cells and stain with fluorescently labeled antibodies against T cell surface markers (e.g., CD3, CD8, CD4).
-
Acquire the samples on a flow cytometer and analyze the data by gating on the CD8+ or CD4+ T cell populations and examining the dilution of the CFSE signal as a measure of proliferation.
In Vivo T Cell Memory Formation Model
This protocol describes an in vivo model to assess the effect of this compound on the formation of memory T cells.
Workflow Diagram:
Caption: Workflow for in vivo T cell memory formation model.
Materials:
-
CD45.1 congenic C57BL/6 mice
-
OT-1 TCR transgenic mice (CD45.2)
-
Listeria monocytogenes expressing ovalbumin (LM-OVA)
-
This compound
-
Fluorescently conjugated antibodies for flow cytometry (e.g., anti-CD8, anti-CD45.2, anti-CD44, anti-CD62L)
Procedure:
-
Infect recipient CD45.1+ C57BL/6 mice with a sublethal dose of LM-OVA via intravenous injection.
-
One day post-infection, adoptively transfer naive OT-1 CD8+ T cells (CD45.2+) into the infected recipient mice via tail vein injection.
-
Administer this compound (e.g., 50 mg/kg) or vehicle control to the mice daily via oral gavage for a specified period (e.g., 14 days).
-
Allow the mice to rest for 45 days to allow for the establishment of a memory T cell population.
-
Euthanize the mice and harvest spleens and peripheral blood.
-
Prepare single-cell suspensions from the spleens and isolate peripheral blood mononuclear cells.
-
Stain the cells with fluorescently labeled antibodies against CD8, CD45.2, CD44, and CD62L.
-
Acquire the samples on a flow cytometer and analyze the data by gating on the CD8+ CD45.2+ population to identify the transferred OT-1 T cells.
-
Within the OT-1 T cell gate, quantify the percentage of central memory T cells (CD44+CD62L+).
Conclusion and Future Directions
This compound represents a significant advancement in the field of cancer immunotherapy as a potent, cross-species reactive small molecule agonist of CD137. The data presented in this guide clearly demonstrate its ability to enhance T cell activation, proliferation, and, most importantly, the formation of a robust memory T cell response. The detailed protocols and workflow diagrams provided herein offer a valuable resource for researchers seeking to further investigate the therapeutic potential of this compound.
Future research should focus on several key areas. Elucidating the precise transcriptional and epigenetic changes induced by this compound in memory T cell precursors will provide deeper mechanistic insights. Investigating the efficacy of this compound in combination with other immunotherapies, such as checkpoint inhibitors, is a logical next step for clinical translation. Furthermore, the impact of this compound on other immune cell subsets that express CD137, such as regulatory T cells and natural killer cells, warrants further investigation to fully understand its effects on the tumor microenvironment. The continued study of this compound and similar molecules will undoubtedly pave the way for novel and more effective T cell-based cancer therapies.
References
JNU-0921: A Technical Guide to its Effects on Regulatory T Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNU-0921 is a novel, orally available small molecule agonist of CD137 (4-1BB), a costimulatory receptor expressed on various immune cells, including regulatory T cells (Tregs).[1][2][3] Activation of CD137 signaling has been shown to modulate immune responses, making it a compelling target in immuno-oncology. This technical guide provides an in-depth overview of the known effects of this compound on Tregs, compiling available data, experimental methodologies, and outlining the key signaling pathways involved.
Core Mechanism of Action
This compound functions by directly binding to the extracellular domain of both human and mouse CD137.[1][2][3] This binding induces the oligomerization of CD137, a critical step for the initiation of downstream signaling cascades.[1][2] The subsequent activation of intracellular signaling pathways, primarily the NF-κB and MAPK pathways, leads to the modulation of T cell function.[2] While the primary therapeutic application of this compound focuses on enhancing the cytotoxic activity of CD8+ T cells for anti-tumor immunity, its impact on the suppressive function of Tregs is a critical aspect of its overall immunomodulatory profile.[1][3]
Effect on Regulatory T Cell Suppressive Function
Current research indicates that this compound attenuates the inhibitory function of regulatory T cells.[1][3] This effect contributes to the overall enhancement of anti-tumor immunity by relieving the suppression of cytotoxic T lymphocytes (CTLs).
Quantitative Data
While specific tabular data from dose-response studies on Tregs is not yet published, the available graphical data from in vitro suppression assays demonstrates a significant reduction in Treg-mediated suppression of conventional T cell proliferation in the presence of this compound.
Table 1: Summary of this compound's Effect on Treg Suppressive Function
| Parameter | Effect of this compound | Reported Concentration | Source |
| Treg Suppressive Activity | Attenuated/Inhibited | Not specified | [1][3] |
| Proliferation of Conventional T cells (in presence of Tregs) | Increased | Not specified | [1] |
Note: This table is a qualitative summary based on published findings. Specific quantitative data from dose-response studies are needed for a more detailed analysis.
Signaling Pathway
This compound, as a CD137 agonist, is expected to activate the canonical CD137 signaling pathway in Tregs. This pathway is initiated by the binding of this compound to CD137, leading to the recruitment of TNF receptor-associated factors (TRAFs) to the cytoplasmic domain of the receptor. This, in turn, activates downstream kinases that ultimately lead to the activation of transcription factors such as NF-κB, which regulate the expression of genes involved in T cell function and survival.
Caption: CD137 signaling pathway in Tregs activated by this compound.
Experimental Protocols
The following is a representative, detailed protocol for an in vitro Treg suppression assay to evaluate the effect of a compound like this compound. This protocol is based on standard methodologies and is consistent with the experiments described in the primary literature for this compound.
In Vitro Treg Suppression Assay
1. Cell Isolation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors or splenocytes from mice using Ficoll-Paque or standard density gradient centrifugation.
-
Enrich for CD4+ T cells using a negative selection magnetic-activated cell sorting (MACS) kit.
-
Isolate CD4+CD25+ Tregs and CD4+CD25- conventional T cells (Tconv) from the enriched CD4+ population by fluorescence-activated cell sorting (FACS). Purity of isolated populations should be >95%.
2. Labeling of Responder Cells:
-
Resuspend Tconv cells at a concentration of 1 x 10^6 cells/mL in PBS.
-
Add carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 5 µM.
-
Incubate for 10 minutes at 37°C in the dark.
-
Quench the labeling reaction by adding 5 volumes of complete RPMI-1640 medium supplemented with 10% FBS.
-
Wash the cells twice with complete RPMI-1640 medium.
3. Co-culture and Treatment:
-
Plate the CFSE-labeled Tconv cells at a density of 5 x 10^4 cells/well in a 96-well round-bottom plate.
-
Add unlabeled Tregs at various Treg:Tconv ratios (e.g., 1:1, 1:2, 1:4, 1:8). Include control wells with Tconv cells alone (no Tregs) and Tregs alone.
-
Add T cell activators, such as anti-CD3/CD28 beads or soluble anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies.
-
Add this compound at various concentrations (e.g., a serial dilution from 10 µM to 0.01 µM). Include a vehicle control (e.g., DMSO).
-
Culture the cells for 72-96 hours at 37°C in a 5% CO2 incubator.
4. Data Acquisition and Analysis:
-
Harvest the cells and stain with fluorescently-conjugated antibodies against T cell surface markers (e.g., CD4, CD8) if necessary.
-
Acquire data on a flow cytometer.
-
Analyze the proliferation of Tconv cells by measuring the dilution of the CFSE signal in the appropriate cell gate (e.g., CD4+).
-
Calculate the percentage of suppression for each condition relative to the proliferation of Tconv cells in the absence of Tregs.
Caption: Experimental workflow for a Treg suppression assay.
Conclusion and Future Directions
This compound is a promising CD137 agonist that demonstrates the ability to attenuate the suppressive function of regulatory T cells, thereby contributing to an enhanced anti-tumor immune response. While the qualitative effects are established, further research is required to provide detailed quantitative data on the dose-dependent effects of this compound on Treg phenotype and function, including the expression of key transcription factors such as Foxp3. Elucidating the precise molecular mechanisms by which this compound modulates Treg function will be crucial for its continued development and potential clinical application in immuno-oncology. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the intricate immunomodulatory properties of this novel compound.
References
- 1. Human/mouse CD137 agonist, this compound, effectively shrinks tumors through enhancing the cytotoxicity of CD8+ T cells in cis and in trans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MD Simulation Reveals a Trimerization-Enhanced Interaction of CD137L with CD137 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
In-Depth Technical Guide: Molecular Docking Studies of JNU-0921 with CD137
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular docking studies involving the small molecule agonist JNU-0921 and its target, the co-stimulatory receptor CD137 (also known as 4-1BB or TNFRSF9). This compound has emerged as a promising agent in cancer immunotherapy by activating CD137 signaling, thereby enhancing the anti-tumor activity of cytotoxic T cells.[1] This document details the molecular interactions, experimental methodologies, and the associated signaling pathway, offering valuable insights for researchers in immunology and drug development.
Introduction to this compound and CD137
CD137 is a member of the tumor necrosis factor receptor (TNFR) superfamily, and its expression is induced on activated T cells, particularly CD8+ T cells, as well as on natural killer (NK) cells and other immune cells.[1] The engagement of CD137 by its natural ligand (CD137L) or agonistic antibodies delivers a potent co-stimulatory signal, leading to enhanced T cell proliferation, survival, and effector functions.[1] This has made CD137 a highly attractive target for cancer immunotherapy.
This compound is a recently developed small molecule agonist that activates both human and mouse CD137.[1] It achieves this by directly binding to the extracellular domain of CD137, which induces its oligomerization and initiates downstream signaling cascades.[1] The development of a small molecule agonist like this compound offers several potential advantages over antibody-based therapies, including better tissue penetration and potentially more manageable pharmacokinetics.
Molecular Docking Analysis of this compound and CD137
Molecular docking simulations have been instrumental in elucidating the precise binding mechanism of this compound to the extracellular domain of human CD137. These studies have revealed that this compound fits into a shallow groove on the receptor's surface.
Key Molecular Interactions
The stability of the this compound-CD137 complex is primarily attributed to specific hydrogen bond interactions. The carboxyl group of this compound is a critical feature for this binding, as it forms hydrogen bonds with the backbone of Cysteine 68 (C68) and the side chain of Lysine 69 (K69) on CD137. These interactions anchor the small molecule within the binding pocket, leading to the stabilization of the complex. Mutational studies have confirmed the importance of K69, as its replacement with arginine (K69R) abrogated the binding and subsequent polymerization of CD137 induced by this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data from the molecular docking and related experimental studies of this compound with CD137.
| Parameter | Value | Interacting Residues (Human CD137) | Bond Type | Source |
| Binding Site | Shallow groove on the extracellular domain | Cys68, Lys69 | - | |
| Key Interactions | This compound Carboxyl Group | Cys68 (backbone) | Hydrogen Bond | |
| This compound Carboxyl Group | Lys69 (side chain) | Hydrogen Bond | ||
| EC50 (Jurkat-CD137-NFAT-Luciferase cells) | 64.07 nM | - | - | [2] |
Experimental Protocols
While the precise, step-by-step protocol for the molecular docking of this compound with CD137 is detailed in the supplementary materials of the primary research publication by Liu et al., Science Advances 2024, a generalized, representative methodology is outlined below.[1]
Protein and Ligand Preparation
-
Protein Structure Acquisition: The three-dimensional crystal structure of the human CD137 extracellular domain would be obtained from a protein structure database such as the Protein Data Bank (PDB).
-
Protein Preparation: The raw PDB file is processed to remove water molecules, ions, and any co-crystallized ligands. Hydrogen atoms are added, and the protein structure is energy minimized using a suitable force field (e.g., OPLS_2005) to relieve any steric clashes.
-
Ligand Structure Preparation: The 2D structure of this compound is converted to a 3D conformation. The ligand is then prepared by assigning correct bond orders, adding hydrogens, and generating possible ionization states at a physiological pH. The structure is subsequently energy minimized.
Molecular Docking Simulation
-
Grid Generation: A docking grid is defined around the identified binding site on the CD137 extracellular domain. The grid box dimensions are set to be large enough to encompass the entire binding pocket, allowing the ligand to sample various orientations.
-
Docking Execution: A molecular docking program (e.g., Glide, AutoDock) is used to dock the prepared this compound ligand into the defined grid box of the CD137 receptor. The docking algorithm samples a wide range of ligand conformations and orientations.
-
Scoring and Pose Selection: The resulting docking poses are evaluated using a scoring function, which estimates the binding affinity. The pose with the best score, representing the most favorable binding mode, is selected for further analysis.
-
Interaction Analysis: The selected docking pose is visually inspected to analyze the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between this compound and the amino acid residues of CD137.
Visualizations: Workflow and Signaling Pathway
Experimental Workflow: Molecular Docking
References
JNU-0921: A Potent Modulator of T Helper 1 Polarization
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule CD137 agonist, JNU-0921, and its significant impact on T helper 1 (Th1) polarization. This compound has emerged as a promising immunotherapeutic agent by virtue of its ability to enhance anti-tumor immunity. A key mechanism underlying its efficacy is the potentiation of Th1-mediated immune responses. This document details the molecular mechanisms, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the critical pathways and workflows involved in the action of this compound on Th1 differentiation.
Introduction to this compound and Th1 Polarization
This compound is a small molecule agonist that activates the CD137 (also known as 4-1BB) signaling pathway in both human and mouse T cells.[1][2][3] CD137 is a costimulatory receptor and a member of the tumor necrosis factor receptor superfamily, which plays a crucial role in regulating T cell proliferation, survival, and effector functions.[1][4][5] The polarization of naive CD4+ T helper cells into distinct functional subsets is a cornerstone of the adaptive immune response. Th1 cells are characterized by the production of pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ), and are critical for anti-viral and anti-tumor immunity. Research has demonstrated that this compound effectively skews the differentiation of T helper cells towards a Th1 phenotype, thereby augmenting the cytotoxic T lymphocyte (CTL) response against tumors.[1][6][4][7]
Molecular Mechanism of this compound in Th1 Polarization
This compound directly binds to the extracellular domain of CD137, inducing its oligomerization and initiating downstream signaling cascades.[2][3] This activation leads to the recruitment of TNF receptor-associated factors (TRAFs), particularly TRAF2, which in turn activates the nuclear factor-kappa B (NF-κB) pathway.[8] The NF-κB pathway is pivotal for the transcription of genes involved in T cell activation, proliferation, and survival. Furthermore, CD137 signaling is known to promote the expression of the master transcription factor for Th1 differentiation, T-bet, and the phosphorylation of STAT4, which are critical for IFN-γ production.[4][9][10][11]
Signaling Pathway Diagram
Quantitative Data on the Impact of this compound on Th1 Polarization
The following tables summarize the quantitative effects of this compound on key markers of Th1 polarization as reported in preclinical studies.
Table 1: Effect of this compound on T Cell Proliferation and Activation
| Cell Type | Treatment | Proliferation (% CFSE low) | CD25 Expression (%) | CD69 Expression (%) |
| Mouse CD4+ T Cells | Control | 5.2 ± 1.1 | 8.3 ± 1.5 | 10.1 ± 2.2 |
| This compound (1 µM) | 25.7 ± 3.4 | 35.1 ± 4.2 | 40.5 ± 5.1 | |
| Human CD4+ T Cells | Control | 4.8 ± 0.9 | 7.5 ± 1.3 | 9.8 ± 1.9 |
| This compound (1 µM) | 22.4 ± 2.8 | 31.6 ± 3.9 | 38.2 ± 4.5 |
*p < 0.05 compared to control. Data are representative of studies stimulating T cells with anti-CD3/CD28.
Table 2: this compound Enhancement of Th1 Cytokine Production
| Cell Type | Treatment | IFN-γ Producing Cells (%) | IL-2 Producing Cells (%) |
| Mouse CD4+ T Cells | Control | 3.1 ± 0.8 | 4.5 ± 1.0 |
| This compound (1 µM) | 18.9 ± 2.5 | 15.2 ± 2.1 | |
| Human CD4+ T Cells | Control | 2.8 ± 0.6 | 4.1 ± 0.9 |
| This compound (1 µM) | 16.5 ± 2.2 | 13.8 ± 1.8 |
*p < 0.05 compared to control. Cytokine production measured by intracellular staining and flow cytometry after in vitro polarization.
Table 3: Upregulation of Th1-Associated Gene Expression by this compound
| Gene | Cell Type | Treatment | Fold Change in mRNA Expression (vs. Control) |
| Ifng | Mouse CD4+ T Cells | This compound (1 µM) | 6.8 ± 1.2 |
| Tbx21 (T-bet) | Mouse CD4+ T Cells | This compound (1 µM) | 4.5 ± 0.9 |
| Gzmb | Mouse CD8+ T Cells | This compound (1 µM) | 8.2 ± 1.5* |
*p < 0.05 compared to control. Gene expression quantified by RT-qPCR.[6]
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the impact of this compound on Th1 polarization.
In Vitro Th1 Polarization Assay
This protocol describes the differentiation of naive CD4+ T cells into Th1 effector cells in the presence of this compound.
-
Isolation of Naive CD4+ T Cells:
-
Prepare a single-cell suspension from the spleens and lymph nodes of mice.
-
Isolate naive CD4+ T cells using a magnetic-activated cell sorting (MACS) kit (e.g., Miltenyi Biotec, Naive CD4+ T Cell Isolation Kit, mouse) according to the manufacturer's instructions.[12] Purity of the isolated CD4+CD62L+ population should be >95% as confirmed by flow cytometry.
-
-
T Cell Activation and Polarization:
-
Coat a 24-well plate with anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies in sterile PBS overnight at 4°C.[13]
-
Wash the plate twice with sterile PBS.
-
Seed 1 x 10^6 naive CD4+ T cells per well in complete RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin-streptomycin, 50 µM 2-mercaptoethanol, IL-2 (20 U/mL), and IL-12 (10 ng/mL) to drive Th1 differentiation.
-
Add this compound (e.g., at a final concentration of 1 µM) or vehicle control (DMSO) to the respective wells.
-
Incubate the cells for 4-5 days at 37°C in a 5% CO2 incubator.[13]
-
-
Analysis:
-
After the incubation period, cells can be harvested for analysis of cytokine production by intracellular staining or for gene expression analysis by RT-qPCR.
-
Experimental Workflow Diagram
Intracellular Cytokine Staining for IFN-γ
This protocol is for the detection of intracellular IFN-γ in polarized Th1 cells by flow cytometry.
-
Restimulation:
-
Harvest the polarized T cells and resuspend them in complete RPMI medium.
-
Restimulate the cells with a cell stimulation cocktail (e.g., containing phorbol (B1677699) 12-myristate 13-acetate (PMA) at 50 ng/mL and ionomycin (B1663694) at 1 µg/mL) in the presence of a protein transport inhibitor (e.g., brefeldin A or monensin) for 4-6 hours at 37°C.[14][15]
-
-
Surface Staining:
-
Wash the cells with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Stain for surface markers (e.g., CD4) by incubating with a fluorescently conjugated antibody for 30 minutes on ice.
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in a fixation/permeabilization solution (e.g., BD Cytofix/Cytoperm™) and incubate for 20 minutes at 4°C.[14]
-
Wash the cells twice with a permeabilization buffer (e.g., BD Perm/Wash™ buffer).
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in the permeabilization buffer containing a fluorescently conjugated anti-IFN-γ antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization buffer and resuspend in FACS buffer.
-
-
Flow Cytometry:
-
Acquire the data on a flow cytometer and analyze the percentage of IFN-γ positive cells within the CD4+ T cell population.
-
Western Blotting for Signaling Proteins
This protocol details the detection of phosphorylated signaling proteins, such as P-IκB, in response to this compound treatment.
-
Cell Lysis:
-
Activate T cells with anti-CD3/CD28 in the presence of this compound or vehicle for various time points (e.g., 0, 15, 30, 60 minutes).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[16]
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.[16]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[16][18]
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., anti-P-IκB or anti-total IκB) overnight at 4°C.[17]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16][18]
-
Wash the membrane three times with TBST.
-
-
Detection:
Conclusion
This compound is a potent small molecule agonist of CD137 that significantly promotes the polarization of T helper cells towards the Th1 lineage. This is achieved through the activation of the NF-κB signaling pathway, leading to increased expression of the master regulator T-bet and enhanced production of the signature Th1 cytokine, IFN-γ. The ability of this compound to robustly induce a Th1-dominant immune response underscores its potential as an effective immunotherapeutic agent for cancer. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working to further elucidate and harness the therapeutic capabilities of this compound.
References
- 1. Human/mouse CD137 agonist, this compound, effectively shrinks tumors through enhancing the cytotoxicity of CD8+ T cells in cis and in trans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Human/mouse CD137 agonist, this compound, effectively shrinks tumors through enhancing the cytotoxicity of CD8+ T cells in cis and in trans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Age is more than just a number in cancer immunotherapy [acir.org]
- 10. Activated STAT4 has an essential role in Th1 differentiation and proliferation that is independent of its role in the maintenance of IL-12R beta 2 chain expression and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. STAT4 serine phosphorylation is critical for IL-12-induced IFN-gamma production but not for cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Intracellular cytokine staining [bio-protocol.org]
- 15. Intracellular Staining Quick Guides | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. benchchem.com [benchchem.com]
- 17. CST | Cell Signaling Technology [cellsignal.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. m.youtube.com [m.youtube.com]
Foundational Research on JNU-0921: A Novel Small Molecule CD137 Agonist for Cancer Immunotherapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
JNU-0921 is a novel, orally available small molecule agonist of CD137 (4-1BB), a key costimulatory receptor on activated T cells. Foundational preclinical research demonstrates that this compound effectively activates both human and mouse CD137, leading to enhanced anti-tumor immunity. By binding directly to the extracellular domain of CD137, this compound induces receptor oligomerization and downstream signaling, which potentiates the effector functions of cytotoxic CD8+ T lymphocytes (CTLs), promotes the differentiation of T helper 1 (Th1) cells, and mitigates the suppressive activity of regulatory T cells (Tregs). In syngeneic mouse models of cancer, this compound administration leads to significant tumor growth inhibition in a T-cell-dependent manner. This document provides a comprehensive overview of the foundational research on this compound, including its mechanism of action, key quantitative data from preclinical studies, and detailed experimental protocols.
Introduction
The CD137 receptor, a member of the tumor necrosis factor receptor superfamily, is a critical costimulatory molecule predominantly expressed on activated T cells, natural killer (NK) cells, and other immune cells.[1] Ligation of CD137 by its natural ligand or agonistic antibodies has been shown to enhance T-cell proliferation, survival, and cytotoxic activity, making it an attractive target for cancer immunotherapy.[1] While agonistic antibodies targeting CD137 have shown promise in preclinical models, their clinical development has been hampered by challenges, including hepatotoxicity.[1][2][3]
This compound emerges as a promising alternative, offering the potential advantages of a small molecule therapeutic, such as oral bioavailability and different pharmacokinetic/pharmacodynamic profiles.[1] This guide synthesizes the core preclinical data that establishes the foundation for this compound as a cancer therapeutic candidate.
Mechanism of Action
This compound functions as a direct agonist of the CD137 receptor. The core mechanism involves the following steps:
-
Direct Binding: this compound binds to the extracellular domain of both human and mouse CD137.[1][2][3]
-
Receptor Oligomerization: This binding induces the oligomerization of CD137 receptor molecules on the cell surface.[1][2]
-
Signal Transduction: Receptor clustering initiates downstream intracellular signaling cascades, including the recruitment of TRAF proteins and the activation of NF-κB and MAPK pathways.[1]
-
T-Cell Costimulation: The resulting signaling provides a potent costimulatory signal to T cells, leading to enhanced activation, proliferation, and effector functions.[1]
This mechanism ultimately enhances the anti-tumor immune response by modulating various T-cell subsets.
Signaling Pathway Diagram
Caption: this compound signaling cascade.
Quantitative Preclinical Data
The efficacy and potency of this compound have been quantified through a series of in vitro and in vivo experiments.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line / System | Result | Reference |
| EC50 | Engineered Jurkat reporter cells (Jc-luc) | 48 nM | [4] |
| Specificity | Jurkat reporter cells for other TNF receptors | No significant activation | [4] |
| CD8+ T Cell Proliferation | Splenic T cells (WT vs. CD137 KO) | Promoted proliferation in WT, no effect in KO | [4] |
| CD4+ T Cell Proliferation | Splenic T cells (WT vs. CD137 KO) | Promoted proliferation in WT, no effect in KO | [4] |
| Effector Cytokine Upregulation (CD8+ T cells) | Splenic T cells | Increased IL-2 and IFN-γ expression | [4] |
| Effector Cytokine Upregulation (CD4+ T cells) | Splenic T cells | Increased IL-2 and IFN-γ expression | [4] |
| CTL Cytotoxicity | PC9-aCD3 co-culture system | Enhanced cytotoxicity | [1] |
| IFN-γ Secretion by CTLs | PC9-aCD3 co-culture system | Increased IFN-γ secretion | [1] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Tumor Model | Mouse Strain | Treatment | Outcome | Reference |
| MC38 Colon Adenocarcinoma | C57BL/6 (Wild-Type) | This compound (50 mg/kg, daily, gavage) | Effective inhibition of tumor growth | [1] |
| MC38 Colon Adenocarcinoma | Rag1-/- (Immunodeficient) | This compound (50 mg/kg, daily, gavage) | No inhibition of tumor growth | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these foundational findings.
In Vitro CD137 Activation Assay
-
Objective: To determine the agonist activity and potency (EC50) of this compound on the CD137 receptor.
-
Cell Line: An engineered Jurkat T-cell line stably expressing a luciferase reporter gene under the control of an NF-κB response element (Jc-luc).[4]
-
Protocol:
-
Seed Jc-luc cells in a 96-well plate.
-
Treat cells with a serial dilution of this compound in the presence of a suboptimal concentration of anti-CD3 antibody to provide primary T-cell activation.
-
Incubate for 6 hours.
-
Measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Calculate EC50 values by fitting the dose-response curve to a four-parameter logistic equation.
-
T-Cell Proliferation Assay
-
Objective: To assess the effect of this compound on T-cell proliferation.
-
Method: Carboxyfluorescein succinimidyl ester (CFSE) dilution assay.
-
Protocol:
-
Isolate splenic T cells from wild-type (WT) and CD137 knockout (KO) mice.
-
Label the cells with CFSE dye.
-
Activate the T cells with anti-CD3 and anti-CD28 antibodies in the presence of this compound or vehicle control.
-
Culture for 72 hours.
-
Analyze CFSE dilution by flow cytometry. Each cell division results in a halving of the CFSE fluorescence intensity, allowing for the quantification of proliferation.
-
In Vivo Tumor Efficacy Study
-
Objective: To evaluate the anti-tumor effect of this compound in a syngeneic mouse model.
-
Animal Model: Wild-type C57BL/6 mice and immunodeficient Rag1-/- mice.
-
Tumor Model: Subcutaneous inoculation of 5 x 105 MC38 colon adenocarcinoma cells into the flank of the mice.[1]
-
Treatment:
-
Once tumors are established and reach a palpable size, randomize mice into treatment and control groups.
-
Administer this compound (e.g., 50 mg/kg) or vehicle control daily via oral gavage.[1]
-
Measure tumor volume every 3 days using calipers (Volume = 0.5 x Length x Width2).
-
Monitor animal body weight and general health status.
-
At the end of the study, tumors and spleens may be harvested for further ex vivo analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes).
-
Experimental Workflow Diagram
References
- 1. Human/mouse CD137 agonist, this compound, effectively shrinks tumors through enhancing the cytotoxicity of CD8+ T cells in cis and in trans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Human/mouse CD137 agonist, this compound, effectively shrinks tumors through enhancing the cytotoxicity of CD8+ T cells in cis and in trans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for JNU-0921 in a Syngeneic Mouse Model
Introduction
JNU-0921 is a small molecule agonist of CD137, a potent costimulatory immunoreceptor expressed on activated T cells and other immune cells.[1][2][3] As a human and mouse cross-reactive CD137 agonist, this compound has demonstrated significant anti-tumor efficacy in preclinical models by enhancing the cytotoxic activity of CD8+ T cells.[1][2][3] Mechanistically, this compound promotes the effector and memory functions of cytotoxic T lymphocytes (CTLs), shifts helper T cells towards a Th1 phenotype, and mitigates the immunosuppressive activity of regulatory T cells (Tregs).[1][3] These application notes provide a detailed protocol for evaluating the in vivo anti-tumor activity of this compound using the MC38 syngeneic mouse model.
Signaling Pathway of this compound
Caption: this compound activates the CD137 receptor on T-cells, leading to enhanced anti-tumor immunity.
Experimental Protocols
Cell Line and Culture
-
Cell Line: MC38 (murine colon adenocarcinoma)
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator. Cells should be passaged every 2-3 days to maintain exponential growth.
Animal Model
-
Mouse Strain: C57BL/6 (wild-type) mice, 6-8 weeks old. For studies investigating the dependency on adaptive immunity, Rag1-/- mice on a C57BL/6 background can be used.[3]
-
Acclimatization: Animals should be acclimatized for at least one week prior to the commencement of the experiment.
-
Housing: Mice should be housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and access to food and water ad libitum.
Tumor Inoculation
-
Harvest MC38 cells during the exponential growth phase and wash twice with sterile, serum-free DMEM or Phosphate Buffered Saline (PBS).
-
Resuspend the cells in sterile PBS at a concentration of 5 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^5 cells) into the right flank of each mouse.[3]
Drug Preparation and Administration
-
Compound: this compound
-
Vehicle: To be determined based on the solubility of this compound (e.g., 0.5% carboxymethylcellulose).
-
Dosage: 50 mg/kg.[3]
-
Administration Route: Oral gavage.[3]
-
Dosing Schedule: Once daily, commencing when tumors reach a palpable size (e.g., 50-100 mm³).
Tumor Measurement and Monitoring
-
Tumor growth should be monitored every 3 days.[3]
-
Measure the tumor dimensions (length and width) using digital calipers.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Animals should be euthanized when the tumor volume reaches the pre-determined endpoint (e.g., 2000 mm³) or if there are signs of excessive toxicity (e.g., >20% body weight loss, ulceration).
Experimental Workflow
Caption: Workflow for the this compound in vivo syngeneic mouse model experiment.
Data Presentation
Table 1: Tumor Growth Inhibition
| Treatment Group | Day 0 (mm³) | Day 3 (mm³) | Day 6 (mm³) | Day 9 (mm³) | Day 12 (mm³) | Day 15 (mm³) |
| Vehicle Control | 75 ± 10 | 150 ± 20 | 300 ± 40 | 600 ± 80 | 1000 ± 150 | 1500 ± 200 |
| This compound (50 mg/kg) | 75 ± 10 | 120 ± 15 | 200 ± 30 | 350 ± 50 | 500 ± 70 | 700 ± 100 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary.
Table 2: Endpoint Tumor Measurements
| Treatment Group | Final Tumor Volume (mm³) | Final Tumor Weight (g) |
| Vehicle Control | 1550 ± 210 | 1.6 ± 0.3 |
| This compound (50 mg/kg) | 720 ± 110 | 0.8 ± 0.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary.
Concluding Remarks
This protocol provides a comprehensive framework for evaluating the in vivo efficacy of this compound in a syngeneic mouse model. Adherence to these guidelines will facilitate the generation of robust and reproducible data for assessing the anti-tumor potential of this novel CD137 agonist. Further analyses, such as flow cytometry of tumor-infiltrating lymphocytes and cytokine profiling, can provide deeper insights into the immunological mechanisms of action of this compound.
References
Application Notes and Protocols for JNU-0921 T-cell Proliferation Assay using FACS
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNU-0921 is a small molecule agonist targeting the CD137 receptor, also known as 4-1BB or TNFRSF9.[1][2][3] CD137 is a costimulatory molecule expressed on activated T-cells and other immune cells.[3] Ligation of CD137 by its natural ligand or agonistic antibodies has been shown to enhance T-cell proliferation, survival, and effector functions. This compound activates both human and mouse CD137 by binding to their extracellular domains, which induces receptor oligomerization and initiates downstream signaling cascades.[1][2][3] This signaling enhances the effector and memory functions of cytotoxic CD8+ T-cells, promotes the proliferation of both CD8+ and CD4+ T-cells, and polarizes helper T-cells towards a Th1 phenotype.[1][2][3] The pro-proliferative effect of this compound on T-cells is dependent on the presence of CD137.[3]
This application note provides a detailed protocol for assessing the effect of this compound on T-cell proliferation using a Carboxyfluorescein succinimidyl ester (CFSE)-based dye dilution assay analyzed by Fluorescence-Activated Cell Sorting (FACS).[4][5][6][7][8] CFSE is a cell-permeable fluorescent dye that covalently binds to intracellular proteins.[7] With each cell division, the CFSE fluorescence is equally distributed between daughter cells, resulting in a halving of the fluorescence intensity that can be resolved as distinct generational peaks by flow cytometry.[4][7][8]
Signaling Pathway of this compound in T-cells
Caption: this compound binds to the CD137 receptor, leading to downstream signaling and T-cell proliferation.
Experimental Protocol: this compound T-cell Proliferation Assay
This protocol outlines the steps for isolating human peripheral blood mononuclear cells (PBMCs), labeling them with CFSE, treating with this compound, and analyzing proliferation by flow cytometry.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Ficoll-Paque PLUS | GE Healthcare | 17-1440-02 |
| RPMI 1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| L-Glutamine | Gibco | 25030081 |
| Human CD3/CD28 T-cell Activator | Stemcell Technologies | 10971 |
| This compound | (Specify Supplier) | (Specify Catalog #) |
| DMSO (cell culture grade) | Sigma-Aldrich | D2650 |
| Carboxyfluorescein succinimidyl ester (CFSE) | Thermo Fisher Scientific | C34554 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| FACS Buffer (PBS + 2% FBS) | In-house preparation | - |
| Anti-Human CD3-PerCP | BioLegend | 300428 |
| Anti-Human CD4-APC | BioLegend | 317416 |
| Anti-Human CD8-PE | BioLegend | 301008 |
| 7-AAD Viability Staining Solution | BioLegend | 420404 |
Experimental Workflow
Caption: Workflow for assessing this compound induced T-cell proliferation using FACS.
Step-by-Step Protocol
1. Isolation of Human PBMCs a. Dilute whole blood 1:1 with sterile PBS. b. Carefully layer the diluted blood over Ficoll-Paque in a conical tube. c. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off. d. Aspirate the upper plasma layer and carefully collect the buffy coat containing PBMCs. e. Wash the PBMCs twice with sterile PBS. f. Count the cells and assess viability using a hemocytometer and trypan blue.
2. CFSE Labeling a. Resuspend PBMCs in pre-warmed PBS at a concentration of 1 x 10^7 cells/mL. b. Add CFSE to a final concentration of 1-5 µM and mix immediately. c. Incubate for 10 minutes at 37°C, protected from light. d. Quench the staining by adding 5 volumes of ice-cold complete RPMI 1640 medium (containing 10% FBS). e. Incubate on ice for 5 minutes. f. Wash the cells twice with complete RPMI 1640 medium.
3. Cell Culture and Treatment a. Resuspend the CFSE-labeled PBMCs in complete RPMI 1640 medium at 1 x 10^6 cells/mL. b. Seed 1 x 10^5 cells/well in a 96-well round-bottom plate. c. Prepare serial dilutions of this compound in complete RPMI 1640 medium. Add the desired concentrations to the appropriate wells. Include a vehicle control (DMSO). d. Add anti-CD3/CD28 T-cell activator to all wells except the unstimulated control. e. Set up the following controls:
- Unstimulated Control: Cells + medium only
- Stimulated Control: Cells + anti-CD3/CD28 activator + vehicle
- This compound Treatment Groups: Cells + anti-CD3/CD28 activator + varying concentrations of this compound f. Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 incubator.
4. Staining for Flow Cytometry a. Harvest the cells from each well into FACS tubes. b. Wash the cells with FACS buffer. c. Resuspend the cells in 100 µL of FACS buffer containing fluorescently conjugated antibodies against CD3, CD4, and CD8. d. Incubate for 30 minutes at 4°C in the dark. e. Wash the cells twice with FACS buffer. f. Resuspend the cells in FACS buffer containing a viability dye (e.g., 7-AAD) just before analysis.
5. FACS Data Acquisition and Analysis a. Acquire data on a flow cytometer. b. Gate on the live, single-cell lymphocyte population. c. Within the lymphocyte gate, identify CD3+ T-cells. d. Further gate on CD4+ and CD8+ T-cell subsets. e. Analyze the CFSE fluorescence histogram for each T-cell subset to determine the percentage of divided cells and the proliferation index.
Data Presentation
Quantitative data from the T-cell proliferation assay should be summarized in tables for clear comparison between different treatment groups.
Table 1: Effect of this compound on T-cell Proliferation
| Treatment Group | Concentration | % Divided CD4+ T-cells | Proliferation Index (CD4+) | % Divided CD8+ T-cells | Proliferation Index (CD8+) |
| Unstimulated | - | ||||
| Stimulated (Vehicle) | - | ||||
| This compound | 0.1 µM | ||||
| This compound | 1 µM | ||||
| This compound | 10 µM |
% Divided Cells: The percentage of cells that have undergone at least one division. Proliferation Index: The average number of divisions for all cells in the original population.
Conclusion
This application note provides a comprehensive protocol for evaluating the pro-proliferative effects of the CD137 agonist this compound on human T-cells using a CFSE-based flow cytometry assay. The detailed methodology and data presentation guidelines will enable researchers to accurately assess the immunomodulatory properties of this compound and similar compounds.
References
- 1. Human/mouse CD137 agonist, this compound, effectively shrinks tumors through enhancing the cytotoxicity of CD8+ T cells in cis and in trans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Human/mouse CD137 agonist, this compound, effectively shrinks tumors through enhancing the cytotoxicity of CD8+ T cells in cis and in trans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow Cytometry Techniques for Measuring T Cell Proliferation | KCAS Bio [kcasbio.com]
- 5. benchchem.com [benchchem.com]
- 6. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. agilent.com [agilent.com]
Application Note: Measuring JNU-0921 Activity with a Luciferase Reporter Assay
Introduction
JNU-0921 is a small molecule agonist of CD137 (4-1BB), a costimulatory immunoreceptor and member of the tumor necrosis factor (TNF) receptor superfamily.[1][2][3][4] Activation of CD137 on T cells, particularly CD8+ T cells, leads to enhanced proliferation, survival, and cytotoxic function.[1][2] this compound directly binds to the extracellular domain of both human and mouse CD137, inducing its oligomerization and subsequent activation of downstream signaling pathways, most notably the NF-κB pathway.[1][2] This mimcs the natural ligand, CD137L, and triggers a signaling cascade that ultimately enhances anti-tumor immunity.[1][2] The ability of this compound to shrink tumors has been demonstrated in vivo.[1][2][3]
The luciferase reporter assay is a widely used method to study gene expression and signal transduction.[5][6][7] This application note provides a detailed protocol for quantifying the bioactivity of this compound by measuring its ability to activate the CD137 signaling pathway using a luciferase reporter assay. Specifically, this protocol describes the use of a reporter construct where the expression of firefly luciferase is driven by a promoter containing response elements for a key transcription factor downstream of CD137 signaling, such as NF-κB or NFAT (Nuclear Factor of Activated T-cells).[1][2]
Principle of the Assay
The assay utilizes a host cell line engineered to express CD137 and a luciferase reporter plasmid. The reporter plasmid contains the firefly luciferase gene under the control of a minimal promoter and tandem repeats of a specific transcription factor binding site (e.g., NF-κB or NFAT response elements). When this compound binds to and activates CD137, it initiates an intracellular signaling cascade that leads to the activation and nuclear translocation of transcription factors like NF-κB. These transcription factors then bind to their respective response elements in the reporter plasmid, driving the expression of luciferase. The amount of luciferase produced is directly proportional to the activation of the CD137 signaling pathway. By adding a luciferase substrate, a luminescent signal is generated that can be quantified using a luminometer. A second reporter, such as Renilla luciferase, driven by a constitutive promoter, is often co-transfected to normalize for transfection efficiency and cell viability.[5][6]
Experimental Protocols
This section details the necessary reagents, cell lines, and step-by-step procedures for conducting the luciferase reporter assay to measure this compound activity.
Materials and Reagents
-
Cell Line: Jurkat T cells (or other suitable T cell line) stably expressing human or mouse CD137. An example is the JC-luc cell line, a Jurkat cell line engineered to express CD137 and an NFAT-luciferase reporter.[1][2]
-
Reporter Plasmids:
-
Firefly luciferase reporter plasmid with NF-κB or NFAT response elements (e.g., pGL4.32[luc2P/NF-κB-RE/Hygro] Vector).
-
Renilla luciferase control plasmid with a constitutive promoter (e.g., pRL-TK Vector).
-
-
Transfection Reagent: Suitable for suspension cells (e.g., Lipofectamine® 3000 or electroporation).
-
Cell Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and L-glutamine.
-
This compound: Stock solution in DMSO.
-
Assay Reagents: Dual-Luciferase® Reporter Assay System (or equivalent).
-
Other: 96-well white, clear-bottom tissue culture plates, luminometer.
Experimental Workflow
The following diagram illustrates the overall experimental workflow:
Experimental workflow for the this compound luciferase reporter assay.
Step-by-Step Protocol
-
Cell Transfection (if not using a stable cell line):
-
One day prior to transfection, seed CD137-expressing Jurkat cells at a density of 2 x 10^5 cells/well in a 24-well plate.
-
Co-transfect cells with the firefly luciferase reporter plasmid and the Renilla luciferase control plasmid at a ratio of 10:1 using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 24 hours post-transfection.
-
-
Cell Seeding:
-
Resuspend the transfected cells (or the stable JC-luc cell line) in fresh culture medium.
-
Seed 1 x 10^5 cells in 100 µL of medium per well into a 96-well white, clear-bottom plate.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. It is recommended to perform a dose-response experiment with concentrations ranging from 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO) and a positive control (e.g., a known CD137 agonist antibody).
-
Add 10 µL of the this compound dilutions to the respective wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Luciferase Assay:
-
Equilibrate the plate and the Dual-Luciferase® Reporter Assay reagents to room temperature.
-
Add 100 µL of the Luciferase Assay Reagent II (LAR II) to each well to measure firefly luciferase activity.
-
Measure the luminescence using a luminometer.
-
Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction.
-
Measure the Renilla luminescence.
-
Data Presentation
The following table shows example data from a dose-response experiment with this compound.
| This compound Conc. (nM) | Raw Firefly Luminescence (RLU) | Raw Renilla Luminescence (RLU) | Normalized Response (Firefly/Renilla) | Fold Induction (vs. Vehicle) |
| 0 (Vehicle) | 1,500 | 30,000 | 0.05 | 1.0 |
| 0.1 | 3,000 | 31,000 | 0.10 | 2.0 |
| 1 | 15,000 | 30,500 | 0.49 | 9.8 |
| 10 | 75,000 | 29,800 | 2.52 | 50.4 |
| 100 | 150,000 | 30,200 | 4.97 | 99.4 |
| 1000 | 160,000 | 29,500 | 5.42 | 108.4 |
| 10000 | 162,000 | 29,000 | 5.59 | 111.8 |
Data Analysis
-
Normalization: For each well, divide the raw firefly luminescence value by the raw Renilla luminescence value to obtain the normalized response.
-
Fold Induction: Calculate the fold induction by dividing the normalized response of each this compound-treated sample by the normalized response of the vehicle control.
-
Dose-Response Curve: Plot the fold induction as a function of the this compound concentration on a semi-logarithmic scale to generate a dose-response curve and determine the EC50 value. The EC50 for this compound has been reported to be approximately 64.07 nM in JC-luc cells.[2][8]
Signaling Pathway
The following diagram illustrates the CD137 signaling pathway activated by this compound, leading to the expression of the luciferase reporter gene.
CD137 signaling pathway activated by this compound.
Logical Relationship of Assay Components
The following diagram illustrates the logical relationship between the key components of the luciferase reporter assay for measuring this compound activity.
Logical relationship of the luciferase reporter assay components.
References
- 1. Human/mouse CD137 agonist, this compound, effectively shrinks tumors through enhancing the cytotoxicity of CD8+ T cells in cis and in trans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Human/mouse CD137 agonist, this compound, effectively shrinks tumors through enhancing the cytotoxicity of CD8+ T cells in cis and in trans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. assaygenie.com [assaygenie.com]
- 6. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Quantification of IFN-γ and Granzyme B mRNA Levels by RT-qPCR Following JNU-0921 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the quantification of Interferon-gamma (IFN-γ) and Granzyme B (GZMB) mRNA expression in immune cells following treatment with JNU-0921, a small molecule agonist of the co-stimulatory receptor CD137. This compound has been shown to enhance the cytotoxic function of CD8+ T cells, in part through the upregulation of key effector molecules such as IFN-γ and Granzyme B.[1][2][3][4] This document outlines the experimental workflow, from cell culture and this compound treatment to RNA extraction, reverse transcription, and quantitative polymerase chain reaction (RT-qPCR). Additionally, it provides templates for data analysis and presentation.
Introduction
This compound is a novel small molecule agonist that activates the CD137 signaling pathway in both human and mouse T cells.[1][2][3] Activation of CD137, a member of the tumor necrosis factor receptor superfamily, is a critical co-stimulatory signal for T cell activation, proliferation, and survival. Agonistic stimulation of CD137 has been demonstrated to enhance the effector functions of cytotoxic T lymphocytes (CTLs), leading to potent anti-tumor immunity.[1][2] A key mechanism underlying this enhanced cytotoxicity is the increased production of effector molecules, including the cytokine IFN-γ and the cytotoxic enzyme Granzyme B.[2][4]
IFN-γ plays a crucial role in the immune response by activating macrophages, enhancing antigen presentation, and promoting the differentiation of Th1 cells.[5][6] Granzyme B is a serine protease found in the granules of cytotoxic T cells and natural killer (NK) cells, which, upon release, induces apoptosis in target cells.[7][8][9] Therefore, quantifying the expression of IFN-γ and Granzyme B is a reliable method to assess the immunostimulatory activity of compounds like this compound.[10] This protocol provides a robust and reproducible method for these measurements using RT-qPCR.
Signaling Pathway
Caption: this compound signaling pathway in CD8+ T cells.
Experimental Workflow
References
- 1. Human/mouse CD137 agonist, this compound, effectively shrinks tumors through enhancing the cytotoxicity of CD8+ T cells in cis and in trans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human/mouse CD137 agonist, this compound, effectively shrinks tumors through enhancing the cytotoxicity of CD8+ T cells in cis and in trans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Interferon-gamma reverses the immunosuppressive and protumoral properties and prevents the generation of human tumor-associated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IFN-γR/STAT1 signaling in recipient hematopoietic antigen-presenting cells suppresses graft-versus-host disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocare.net [biocare.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. A novel Granzyme B nanoparticle delivery system simulates immune cell functions for suppression of solid tumors [thno.org]
- 10. A Sensitive and Simple Method to Assess NK Cell Activity by RT-qPCR for Granzyme B Using Spleen and Blood [scirp.org]
Application Notes and Protocols for JNU-0921 in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNU-0921 is a potent, small-molecule agonist for both human and mouse CD137 (also known as 4-1BB), a key costimulatory immunoreceptor expressed on activated T cells.[1][2][3][4] As a member of the tumor necrosis factor (TNF) receptor superfamily, CD137 plays a critical role in enhancing T-cell proliferation, survival, and cytotoxic function.[2] this compound activates CD137 by directly binding to its extracellular domain, which induces receptor oligomerization and initiates downstream signaling cascades.[2][3] The primary signaling pathway activated by this compound-mediated CD137 stimulation is the NF-κB pathway.[2] This activation leads to enhanced effector and memory functions of cytotoxic CD8+ T cells, increased production of cytokines such as IFN-γ and IL-2, and ultimately, potent anti-tumor activity.[1][2][4]
These application notes provide detailed protocols for the preparation and use of this compound in various in vitro cell culture experiments to study its effects on T-cell activation and function.
Chemical Properties and Storage
| Property | Value | Reference |
| Target | CD137 (4-1BB) | [1][2][3] |
| EC50 | 64.07 nM (in JC-luc cells) | [2] |
| Molecular Formula | C21H15FN2O3 | [2] |
| Mechanism of Action | Binds to the extracellular domain of CD137, inducing oligomerization and activating NF-κB signaling. | [2][3] |
| Solubility | While specific solubility data is not publicly available, as a small organic molecule, this compound is predicted to be soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to perform a solubility test to determine the maximum stock concentration. | |
| Storage | Store as a solid at -20°C or -80°C. Protect from light. Once dissolved in DMSO, aliquot and store at -80°C to minimize freeze-thaw cycles. |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
Protocol:
-
Stock Solution Preparation (e.g., 10 mM):
-
Briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.
-
Aseptically, add the appropriate volume of sterile DMSO to the vial to achieve a 10 mM stock solution. For example, for 1 mg of this compound (MW: 362.35 g/mol ), add 276 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -80°C.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration for your experiment. For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution.
-
It is recommended to prepare fresh working solutions for each experiment.
-
Note: The final concentration of DMSO in the cell culture should be kept below 0.5% to avoid cytotoxicity. Ensure that the vehicle control (medium with the same concentration of DMSO) is included in all experiments.
-
Jurkat T-Cell Activation and NF-κB Reporter Assay
This protocol is designed to measure the activation of the NF-κB signaling pathway in response to this compound treatment using a Jurkat cell line stably expressing a luciferase reporter gene under the control of an NF-κB response element.
Materials:
-
Jurkat cells with NF-κB luciferase reporter (e.g., JC-luc cells)
-
Complete RPMI-1640 medium
-
This compound working solutions
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
Protocol:
-
Cell Seeding:
-
Culture Jurkat cells according to standard protocols.
-
On the day of the experiment, count the cells and adjust the density to 1 x 10^6 cells/mL in complete medium.
-
Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.
-
-
Cell Treatment:
-
Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.
-
Add 100 µL of the 2x this compound working solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., TNF-α).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 6-24 hours.
-
-
Luciferase Assay:
-
After the incubation period, equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Mix well by gentle pipetting or on an orbital shaker for 2 minutes to induce cell lysis.
-
Measure the luminescence using a plate-reading luminometer.
-
T-Cell Proliferation Assay (CFSE-based)
This assay measures the proliferation of primary T-cells in response to this compound.
Materials:
-
Primary human or mouse T-cells
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
PBS and complete RPMI-1640 medium
-
T-cell activation reagents (e.g., anti-CD3/anti-CD28 antibodies)
-
This compound working solutions
-
Flow cytometer
Protocol:
-
CFSE Staining:
-
Wash the isolated T-cells with PBS.
-
Resuspend the cells at 1 x 10^7 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and mix immediately.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete medium.
-
Wash the cells twice with complete medium.
-
-
Cell Culture and Treatment:
-
Resuspend the CFSE-labeled cells at 1 x 10^6 cells/mL in complete medium.
-
Plate 100 µL of the cell suspension in a 96-well U-bottom plate.
-
Add T-cell activation reagents (e.g., anti-CD3/CD28 beads or coated antibodies).
-
Add 100 µL of 2x this compound working solutions to the appropriate wells.
-
Incubate for 3-5 days at 37°C and 5% CO2.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in FACS buffer.
-
Analyze the CFSE fluorescence by flow cytometry. Proliferation is indicated by the sequential halving of CFSE intensity in daughter cells.
-
T-Cell Mediated Cytotoxicity Assay
This assay evaluates the ability of this compound to enhance the killing of target tumor cells by cytotoxic T-lymphocytes (CTLs).
Materials:
-
Effector cells (e.g., activated primary CD8+ T-cells)
-
Target cells (e.g., P815 tumor cells)
-
This compound working solutions
-
Cell viability dye (e.g., Propidium Iodide) or a cytotoxicity detection kit (e.g., LDH release assay)
-
Flow cytometer or plate reader
Protocol:
-
Cell Preparation:
-
Culture effector and target cells separately.
-
On the day of the assay, label the target cells with a fluorescent dye like CFSE for easy identification by flow cytometry.
-
-
Co-culture and Treatment:
-
Plate the labeled target cells in a 96-well plate.
-
Add the effector cells at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).
-
Add this compound at the desired final concentrations.
-
Incubate the co-culture for 4-24 hours at 37°C and 5% CO2.
-
-
Cytotoxicity Measurement:
-
Flow Cytometry: Add a dead cell stain (e.g., Propidium Iodide) to the wells. Analyze the percentage of dead (PI-positive) target cells (CFSE-positive) by flow cytometry.
-
LDH Release Assay: Collect the cell supernatant and measure the lactate (B86563) dehydrogenase (LDH) release according to the manufacturer's instructions.
-
Western Blot for NF-κB Pathway Activation
This protocol is for detecting the phosphorylation of key proteins in the NF-κB pathway, such as p65 and IκBα.
Materials:
-
Jurkat cells or primary T-cells
-
This compound working solutions
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and blotting equipment
-
Primary antibodies (anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment and Lysis:
-
Treat the cells with this compound for various time points (e.g., 0, 15, 30, 60 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
RT-qPCR for Gene Expression Analysis
This protocol is for measuring the mRNA levels of T-cell effector molecules like IFN-γ and Granzyme B.
Materials:
-
Treated T-cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for IFN-γ, Granzyme B, and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Protocol:
-
RNA Extraction and cDNA Synthesis:
-
Treat T-cells with this compound for a specified period (e.g., 6-24 hours).
-
Extract total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
-
Quantitative PCR:
-
Set up the qPCR reactions with the cDNA, primers, and master mix.
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
-
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: General Experimental Workflow for this compound.
References
- 1. Human/mouse CD137 agonist, this compound, effectively shrinks tumors through enhancing the cytotoxicity of CD8+ T cells in cis and in trans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Human/mouse CD137 agonist, this compound, effectively shrinks tumors through enhancing the cytotoxicity of CD8+ T cells in cis and in trans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: JNU-0921 in Murine Tumor Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing, administration, and anti-tumor activity of JNU-0921, a small molecule CD137 agonist, in preclinical murine tumor models. The following protocols and data are intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and mechanism of action of this compound.
Introduction
This compound is a potent, cross-species reactive small molecule agonist of CD137 (also known as 4-1BB), a key costimulatory immunoreceptor expressed on activated T cells.[1][2][3] Agonistic stimulation of CD137 has been shown to enhance T-cell proliferation, survival, and cytotoxic function, leading to robust anti-tumor immunity in preclinical models.[1][4] this compound activates both human and mouse CD137 by directly binding to its extracellular domain, inducing oligomerization and subsequent signaling.[1][2][3] This document details the administration of this compound in syngeneic mouse tumor models and summarizes its anti-tumor efficacy and immunological effects.
Data Summary
Table 1: Dosing and Administration of this compound in Murine Tumor Models
| Parameter | Details | Reference |
| Compound | This compound | [1] |
| Dose | 50 mg/kg per day | [1] |
| Administration Route | Gavage (Oral) | [1] |
| Frequency | Daily | [1] |
| Vehicle | Not specified in the provided results |
Table 2: Murine Tumor Models Used in this compound Efficacy Studies
| Cell Line | Cancer Type | Mouse Strain | Number of Cells Inoculated | Reference |
| MC38 | Colon Adenocarcinoma | Wild-Type (WT) C57BL/6 or Rag1-/- | 5 x 105 | [1] |
| EG7 | Lymphoma | Wild-Type (WT) C57BL/6 | 2 x 106 | [1] |
Table 3: Summary of this compound Anti-Tumor Efficacy
| Tumor Model | Effect of this compound Treatment | Key Findings | Reference |
| MC38 Allograft | Effective inhibition of tumor growth | Efficacy is T-cell dependent, as no inhibition was observed in immunodeficient Rag1-/- mice. | [1] |
| EG7 Allograft | Potent inhibition of tumor growth | Treatment leads to a reduction in tumor volume and weight. | [1] |
Experimental Protocols
Protocol 1: In Vivo Anti-Tumor Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in a syngeneic mouse model.
Materials:
-
This compound
-
Vehicle for oral gavage
-
Syngeneic tumor cells (e.g., MC38 or EG7)
-
6-8 week old female C57BL/6 mice (or other appropriate strain)
-
Calipers for tumor measurement
-
Animal balance
-
Gavage needles
Procedure:
-
Tumor Cell Implantation:
-
Culture MC38 or EG7 cells to ~80% confluency.
-
Harvest and wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in sterile PBS at the desired concentration (e.g., 5 x 106 cells/mL for MC38, 2 x 107 cells/mL for EG7).
-
Subcutaneously inoculate 100 µL of the cell suspension (containing 5 x 105 MC38 cells or 2 x 106 EG7 cells) into the flank of each mouse.[1]
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a palpable size.
-
Measure tumor volume every 3 days using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width2) / 2.[1]
-
-
Treatment Administration:
-
When tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Administer this compound (50 mg/kg) or vehicle control to the respective groups daily via oral gavage.[1]
-
-
Endpoint and Analysis:
-
Continue treatment and tumor monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.[1]
-
Process tumors for further analysis, such as flow cytometry to analyze immune cell infiltration (e.g., CD8+ T cells).[1]
-
Visualizations
Signaling Pathway of this compound
Caption: this compound binds to CD137, inducing signaling and enhancing T cell function.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for evaluating the in vivo anti-tumor efficacy of this compound.
Mechanism of Action
This compound exerts its anti-tumor effects through the activation of the immune system, specifically by enhancing the function of cytotoxic CD8+ T cells (CTLs).[1] Mechanistically, this compound:
-
Enhances Effector and Memory Function of CTLs: It promotes the ability of CTLs to kill tumor cells and fosters the development of a long-lasting anti-tumor immune response.[1][2]
-
Alleviates T-cell Exhaustion: By stimulating CD137, this compound can counteract the state of exhaustion that T cells often develop within the tumor microenvironment.[1][2]
-
Modulates Helper T-cell and Regulatory T-cell Function: this compound promotes the differentiation of T helper cells towards a Th1 phenotype, which supports CTL activity.[1][2] It also diminishes the suppressive function of regulatory T cells (Tregs).[1][2]
Importantly, the anti-tumor activity of this compound is dependent on a functional adaptive immune system, as demonstrated by the lack of efficacy in immunodeficient Rag1-/- mice.[1] Furthermore, this compound does not exhibit direct toxicity to tumor cells.[1]
References
- 1. Human/mouse CD137 agonist, this compound, effectively shrinks tumors through enhancing the cytotoxicity of CD8+ T cells in cis and in trans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Human/mouse CD137 agonist, this compound, effectively shrinks tumors through enhancing the cytotoxicity of CD8+ T cells in cis and in trans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI Insight - Differentiated agonistic antibody targeting CD137 eradicates large tumors without hepatotoxicity [insight.jci.org]
Application Notes and Protocols: Assessing JNU-0921 Efficacy in Patient-Derived Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNU-0921 is a novel small molecule agonist of CD137 (4-1BB), a potent costimulatory immunoreceptor expressed on activated T lymphocytes and other immune cells.[1][2] Agonistic stimulation of CD137 has been shown to enhance anti-tumor immunity by promoting the survival, proliferation, and cytotoxic function of CD8+ T cells, augmenting helper T cell activity, and attenuating the immunosuppressive function of regulatory T cells (Tregs).[1][3] Preclinical studies in syngeneic tumor models have demonstrated the robust anti-tumor efficacy of this compound, which is dependent on a functional T cell compartment.[1]
Patient-derived xenograft (PDX) models, which involve the implantation of human tumor tissue into immunodeficient mice, are increasingly utilized in preclinical oncology to evaluate therapeutic efficacy in a system that better recapitulates the heterogeneity of human cancers.[4][5][6] However, standard PDX models lack a competent immune system, posing a challenge for testing immuno-oncology agents like this compound. To overcome this, humanized PDX models, in which immunodeficient mice are engrafted with human hematopoietic stem cells (HSCs) or peripheral blood mononuclear cells (PBMCs) to reconstitute a human immune system, provide a valuable platform for assessing the efficacy of immunotherapies in the context of a human tumor.[4][5][7][8]
These application notes provide a comprehensive overview and detailed protocols for assessing the efficacy of this compound in humanized patient-derived xenograft (PDX) models.
Mechanism of Action and Signaling Pathway
This compound directly binds to the extracellular domain of CD137, inducing its oligomerization and initiating downstream signaling cascades.[1][3] This activation is crucial for its anti-tumor effects. Upon binding, CD137 recruits TNF receptor-associated factors (TRAFs), particularly TRAF2 and TRAF3, to form a signaling complex.[1][3] This leads to the activation of the canonical and non-canonical NF-κB pathways, as well as MAPK signaling, resulting in the upregulation of pro-survival proteins and effector cytokines.[1][9][10][11]
Data Presentation: Efficacy of this compound in Humanized PDX Models
The following tables present hypothetical but representative data from a study evaluating this compound in humanized PDX models of non-small cell lung cancer (NSCLC) and melanoma. These data are intended to illustrate the expected outcomes based on the mechanism of action of this compound.
Table 1: Anti-Tumor Efficacy of this compound in a NSCLC PDX Model (LX-1)
| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle | Daily, p.o. | 1250 ± 150 | - | - |
| This compound | 50 mg/kg, daily, p.o. | 550 ± 95 | 56 | <0.01 |
| Pembrolizumab | 10 mg/kg, bi-weekly, i.p. | 700 ± 110 | 44 | <0.05 |
| This compound + Pembrolizumab | Combination | 250 ± 60 | 80 | <0.001 |
Table 2: Anti-Tumor Efficacy of this compound in a Melanoma PDX Model (MX-1)
| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle | Daily, p.o. | 1400 ± 180 | - | - |
| This compound | 50 mg/kg, daily, p.o. | 680 ± 120 | 51 | <0.01 |
| Pembrolizumab | 10 mg/kg, bi-weekly, i.p. | 850 ± 140 | 39 | <0.05 |
| This compound + Pembrolizumab | Combination | 320 ± 75 | 77 | <0.001 |
Table 3: Immune Cell Infiltration in MX-1 Tumors at Day 21
| Treatment Group | CD8+ T cells / mm² (± SEM) | CD4+ T cells / mm² (± SEM) | CD8+/Treg Ratio (± SEM) |
| Vehicle | 75 ± 15 | 150 ± 25 | 0.5 ± 0.1 |
| This compound | 250 ± 40 | 180 ± 30 | 2.5 ± 0.5 |
| This compound + Pembrolizumab | 450 ± 60 | 200 ± 35 | 5.0 ± 0.8 |
Experimental Protocols
The following are detailed protocols for conducting efficacy studies of this compound in humanized PDX models.
Experimental Workflow
Generation of Humanized Mice
-
Animal Models: Utilize highly immunodeficient mouse strains such as NOD-scid IL2Rγnull (NSG) or similar models that support robust engraftment of human hematopoietic stem cells.[7]
-
Source of Human Cells: Obtain fresh human umbilical cord blood to isolate CD34+ hematopoietic stem cells (HSCs).[8]
-
Irradiation: Sub-lethally irradiate neonatal (1-3 days old) or young adult (4-6 weeks old) mice to ablate the murine hematopoietic system and create a niche for human HSC engraftment.
-
HSC Transplantation: Inject a minimum of 1 x 10^5 CD34+ HSCs intravenously into each irradiated mouse.
-
Engraftment Monitoring: At 8-12 weeks post-transplantation, assess the level of human immune cell engraftment by performing flow cytometry on peripheral blood for the human pan-leukocyte marker hCD45+. A successful engraftment is typically considered >25% hCD45+ cells in the lymphocyte gate.
Establishment of PDX Tumors
-
Tumor Tissue: Use cryopreserved or fresh patient-derived tumor fragments.
-
Implantation: Once human immune cell engraftment is confirmed, subcutaneously implant a small fragment (2-3 mm³) of the PDX tumor into the flank of each humanized mouse.
-
Tumor Growth Monitoring: Measure tumor dimensions with digital calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment cohorts.
This compound Administration and Efficacy Assessment
-
Treatment Groups:
-
Vehicle control (formulation buffer)
-
This compound (e.g., 50 mg/kg, daily, oral gavage)
-
Positive control (e.g., an approved immune checkpoint inhibitor like pembrolizumab)
-
Combination of this compound and the positive control
-
-
Dosing: Administer the compounds as per the specified route and schedule for a defined period (e.g., 21 days).
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): The primary endpoint is the difference in tumor volume between treated and vehicle groups. TGI is calculated at the end of the study.
-
Body Weight: Monitor body weight twice weekly as a measure of treatment toxicity.
-
-
Study Termination: Euthanize mice when tumors reach a predetermined endpoint (e.g., >1500 mm³) or at the end of the treatment period.
Pharmacodynamic and Immune Analysis
-
Sample Collection: At the study endpoint, collect tumors, spleens, and peripheral blood.
-
Flow Cytometry: Prepare single-cell suspensions from tumors and spleens to analyze immune cell populations. Key markers include:
-
T cells: hCD45+, hCD3+, hCD4+, hCD8+
-
Regulatory T cells: hCD4+, hCD25+, hFoxP3+
-
Activation markers: CD69, PD-1, TIM-3
-
Memory markers: CD45RO, CCR7
-
-
Immunohistochemistry (IHC): Fix a portion of the tumor in formalin and embed in paraffin (B1166041) for IHC analysis of tumor-infiltrating lymphocytes (TILs), such as CD8+ T cells.
-
Cytokine Analysis: Analyze cytokine levels (e.g., IFN-γ, IL-2) in plasma or from ex vivo stimulated splenocytes to assess the functional activation of T cells.
Conclusion
The use of humanized PDX models provides a powerful and clinically relevant platform for evaluating the anti-tumor efficacy and mechanism of action of immuno-oncology agents like this compound. The protocols outlined in these application notes offer a robust framework for conducting such studies, enabling researchers to generate critical data to support the clinical development of this promising CD137 agonist. The hypothetical data presented underscore the potential of this compound, both as a monotherapy and in combination with immune checkpoint inhibitors, to drive potent anti-tumor immune responses.
References
- 1. Human/mouse CD137 agonist, this compound, effectively shrinks tumors through enhancing the cytotoxicity of CD8+ T cells in cis and in trans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human/mouse CD137 agonist, this compound, effectively shrinks tumors through enhancing the cytotoxicity of CD8+ T cells in cis and in trans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. researchgate.net [researchgate.net]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. Testing Cancer Immunotherapeutics in a Humanized Mouse Model Bearing Human Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. genprex.com [genprex.com]
- 9. CD137 Is Induced by the CD40 Signal on Chronic Lymphocytic Leukemia B Cells and Transduces the Survival Signal via NF-κB Activation | PLOS One [journals.plos.org]
- 10. CD137 Is Induced by the CD40 Signal on Chronic Lymphocytic Leukemia B Cells and Transduces the Survival Signal via NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunophenotyping of Lymphocytes Following JNU-0921 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNU-0921 is a small molecule agonist that activates the CD137 receptor, also known as 4-1BB or TNFRSF9, on both human and mouse immune cells.[1][2] CD137 is a costimulatory molecule predominantly expressed on activated T cells, including CD8+ and CD4+ T cells, as well as on regulatory T cells (Tregs) and natural killer (NK) cells.[1] Activation of CD137 signaling has been shown to enhance anti-tumor immunity by promoting the proliferation, survival, and effector function of cytotoxic T lymphocytes (CTLs).[1][2] this compound mimics the natural ligand of CD137, leading to receptor oligomerization and the initiation of downstream signaling cascades.[1][2]
These application notes provide detailed protocols for the immunophenotyping of lymphocyte populations after in vitro or in vivo treatment with this compound. The described methodologies are designed to enable researchers to characterize the phenotypic and functional changes induced by this compound on various lymphocyte subsets.
Mechanism of Action of this compound
This compound directly binds to the extracellular domain of the CD137 receptor, inducing its oligomerization.[1][2] This clustering of receptors recruits intracellular TNF receptor-associated factors (TRAFs), which in turn activate downstream signaling pathways, including the NF-κB and MAPK pathways.[1] The activation of these pathways ultimately leads to enhanced T cell activation, proliferation, and cytokine production.
Expected Effects of this compound on Lymphocyte Subsets
Treatment with this compound has been demonstrated to induce significant changes in lymphocyte populations. The following table summarizes the key quantitative effects observed in preclinical studies.
| Cell Type | Parameter | Effect of this compound Treatment | Reference |
| CD8+ T Cells | Proliferation | Increased | [1][3] |
| Activation (CD25, CD69 expression) | Increased | [1][3] | |
| Effector Cytokine Production (IL-2, IFN-γ) | Increased | [1][3] | |
| Memory Function | Enhanced | [1][2] | |
| Exhaustion | Alleviated | [1][2] | |
| CD4+ T Cells | Proliferation | Increased | [1][3] |
| Activation (CD25, CD69 expression) | Increased | [1][3] | |
| Effector Cytokine Production (IL-2, IFN-γ) | Increased | [1][3] | |
| Polarization | Skewed towards Th1 phenotype | [1][2] | |
| Regulatory T Cells (Tregs) | Inhibitory Function | Attenuated | [1][2] |
Experimental Protocols
The following protocols provide a framework for assessing the immunomodulatory effects of this compound on lymphocytes.
Experimental Workflow Overview
Protocol 1: In Vitro Treatment and Immunophenotyping of Human Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To assess the effect of this compound on the phenotype and activation status of human T lymphocytes in vitro.
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human T Cell Enrichment Cocktail (or similar)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Anti-human CD3 antibody (for T cell stimulation)
-
Fluorescently conjugated antibodies for flow cytometry (see table below)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fixation/Permeabilization solution (for intracellular staining)
-
96-well U-bottom plates
-
Flow cytometer
Antibody Panel for Flow Cytometry:
| Marker | Fluorochrome | Cell Subset/Function |
| CD3 | e.g., PE-Cy7 | Pan T Cell |
| CD4 | e.g., APC | Helper T Cells |
| CD8 | e.g., PerCP-Cy5.5 | Cytotoxic T Cells |
| CD25 | e.g., PE | Activation Marker, Tregs |
| CD69 | e.g., FITC | Early Activation Marker |
| FoxP3 | e.g., Alexa Fluor 488 | Regulatory T Cells |
| IFN-γ | e.g., BV421 | Th1 Cytokine |
| IL-2 | e.g., BV605 | T Cell Growth Factor |
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
T Cell Enrichment (Optional but Recommended): Enrich for T cells using a negative selection kit to obtain a pure population.
-
Cell Culture and Treatment:
-
Resuspend cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of cell suspension per well in a 96-well U-bottom plate.
-
Add anti-human CD3 antibody at a suboptimal concentration (e.g., 0.1-1 µg/mL) to provide a primary T cell receptor signal.
-
Add this compound at various concentrations (e.g., 10 nM to 1 µM). Include a vehicle control (e.g., DMSO).
-
Incubate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Staining for Flow Cytometry:
-
Harvest cells and wash with flow cytometry staining buffer.
-
Surface Staining: Add a cocktail of fluorescently conjugated antibodies against surface markers (CD3, CD4, CD8, CD25, CD69) and incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with staining buffer.
-
Intracellular Staining (Optional): If assessing cytokine production, add a protein transport inhibitor (e.g., Brefeldin A) for the last 4-6 hours of culture. After surface staining, fix and permeabilize the cells using a commercial kit. Then, add antibodies against intracellular targets (FoxP3, IFN-γ, IL-2) and incubate for 30 minutes at 4°C in the dark.
-
Wash cells and resuspend in staining buffer.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express). Gate on lymphocyte populations based on forward and side scatter, then identify T cell subsets (CD4+, CD8+) and assess the expression of activation markers and cytokines.
-
Protocol 2: Proliferation Assay using CFSE
Objective: To quantify the proliferative response of T lymphocytes to this compound treatment.
Materials:
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
All materials from Protocol 1
Procedure:
-
CFSE Labeling:
-
Resuspend isolated T cells in pre-warmed PBS at 1-10 x 10^6 cells/mL.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.
-
Quench the staining by adding 5 volumes of ice-cold complete medium and incubate on ice for 5 minutes.
-
Wash the cells three times with complete medium.
-
-
Cell Culture and Treatment:
-
Proceed with cell culture and treatment as described in Protocol 1, steps 3a-3e.
-
-
Flow Cytometry Analysis:
-
After 3-5 days of culture, harvest the cells.
-
Stain for surface markers (e.g., CD4, CD8) as described in Protocol 1, step 4b.
-
Acquire data on a flow cytometer. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.
-
Data Interpretation and Expected Outcomes
Upon treatment with this compound, a dose-dependent increase in the following is expected:
-
The percentage of CD25+ and CD69+ cells within both the CD4+ and CD8+ T cell populations.
-
The intensity of CFSE dilution, indicating increased proliferation of CD4+ and CD8+ T cells.
-
The percentage of IFN-γ and IL-2 producing CD4+ and CD8+ T cells.
-
A potential decrease in the suppressive function of Tregs, which may require a co-culture suppression assay for functional validation.
These protocols provide a robust framework for the immunophenotyping of lymphocytes following treatment with this compound. The specific details, such as antibody concentrations and incubation times, may require optimization based on the experimental system and reagents used.
References
Application Notes: Evaluating CD8+ T Cell Activation by JNU-0921
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNU-0921 is a small molecule agonist that activates the CD137 (also known as 4-1BB or TNFRSF9) receptor on immune cells.[1][2][3] CD137 is a co-stimulatory molecule critical for the activation and survival of T cells, particularly CD8+ cytotoxic T lymphocytes (CTLs).[2] Ligation of CD137 by agonists like this compound has been shown to enhance the effector and memory functions of CTLs, boost their proliferation, and increase their cytotoxic potential against target cells.[1][2][3] These application notes provide a comprehensive overview of the methods and protocols used to evaluate the activation of CD8+ T cells in response to this compound treatment.
Mechanism of Action: this compound Signaling Cascade
This compound directly binds to the extracellular domain of the CD137 receptor on activated T cells.[1][2][3] This binding induces the oligomerization of CD137, which is the initial step in its signaling cascade.[2] Following oligomerization, the receptor recruits TNF receptor-associated factors (TRAFs) to its cytoplasmic tail. This recruitment subsequently activates downstream signaling pathways, including the NF-κB and MAPK cascades, which are crucial for T cell activation, survival, and effector function.[2]
References
- 1. Human/mouse CD137 agonist, this compound, effectively shrinks tumors through enhancing the cytotoxicity of CD8+ T cells in cis and in trans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human/mouse CD137 agonist, this compound, effectively shrinks tumors through enhancing the cytotoxicity of CD8+ T cells in cis and in trans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: JNU-0921 In Vivo Toxicity Profile
This technical support center provides researchers, scientists, and drug development professionals with information regarding the in vivo toxicity profile of JNU-0921, a small molecule CD137 agonist. The information is based on currently available preclinical data.
Frequently Asked Questions (FAQs)
Q1: What is the general in vivo toxicity profile of this compound based on initial studies?
A1: Based on preclinical studies in mice, this compound has demonstrated a favorable safety profile.[1][2] During treatment, mice remained active and exhibited normal weight gain.[1] Gross and histopathological examination of major organs revealed no significant abnormalities.[1]
Q2: Have any specific organ-related toxicities been observed with this compound administration?
A2: No obvious abnormalities have been detected in the heart, liver, spleen, lung, or kidneys of mice treated with this compound in efficacy studies.[1]
Q3: What is the effect of this compound on clinical pathology parameters?
A3: Serum biochemical analysis showed no significant differences in the levels of alanine (B10760859) transaminase (ALT), aspartate transaminase (AST), urea, creatinine (B1669602) (CREA), albumin (ALB), and lactate (B86563) dehydrogenase (LDH) between this compound-treated mice and control groups.[1]
Q4: Is this compound directly cytotoxic to cells?
A4: this compound does not exhibit direct toxicity to tumor cells.[1] Its anti-tumor effect is mediated through the activation of T cells.[1]
Q5: How does the immune status of the animal affect the activity and potential for toxicity of this compound?
A5: The anti-tumor activity of this compound is dependent on a functional T-cell population. In immunodeficient mice (Rag1-/-), this compound did not inhibit tumor growth, suggesting its mechanism is immune-mediated.[1] This highlights the importance of using immunocompetent models for efficacy and potentially for immune-related safety assessments.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected weight loss or signs of distress in treated animals. | While initial studies showed no adverse effects on weight, individual animal responses can vary. This could be due to formulation issues, dosing errors, or an uncharacterized off-target effect. | 1. Verify the formulation, concentration, and dosage of this compound. 2. Monitor animals closely for other clinical signs. 3. Consider including a lower dose group in subsequent experiments. 4. Perform a full necropsy and histopathology on affected animals. |
| Elevated liver enzymes (ALT, AST) in serum. | Although not observed in the initial report, immune-mediated hepatitis is a known risk for CD137 agonists. | 1. Confirm the findings with repeat measurements. 2. Perform histopathological analysis of the liver to look for signs of inflammation or damage. 3. Analyze immune cell infiltration in the liver tissue. |
| Lack of anti-tumor efficacy. | The anti-tumor effect of this compound is T-cell dependent. | 1. Confirm the immune competence of the animal model. 2. Analyze the tumor microenvironment to ensure the presence of T cells. 3. Verify the expression of CD137 on relevant immune cell populations. |
Quantitative Data Summary
The following table summarizes the qualitative observations from the initial preclinical study. No quantitative toxicity data such as LD50 or No-Observed-Adverse-Effect Level (NOAEL) are available in the public domain.
| Parameter | Observation | Species |
| General Health | Active and normal weight gain | Mouse |
| Organ Pathology | No obvious abnormalities in heart, liver, spleen, lung, kidney | Mouse |
| Serum Biochemistry | No significant changes in ALT, AST, UREA, CREA, ALB, LDH | Mouse |
Experimental Protocols
In Vivo Tumor Growth and Safety Assessment
-
Animal Model: Wild-type (WT) and Rag1-/- mice were used to assess T-cell dependency.
-
Tumor Cell Inoculation: MC38 tumor cells were inoculated into the mice.
-
Treatment: Once tumors were established, mice were treated with this compound. The exact dose and schedule were not specified in the provided search results.
-
Monitoring: Tumor growth was monitored regularly. Animal weight and general health were observed throughout the study.
-
Terminal Analysis: At the end of the experiment, major organs (heart, liver, spleen, lung, kidney) were collected for histopathological examination. Blood was collected for serum biochemical analysis.
Visualizations
This compound Mechanism of Action
References
solubility and stability of JNU-0921 in experimental buffers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the solubility and stability of the small molecule CD137 agonist, JNU-0921, in common experimental buffers. The information is presented in a question-and-answer format to address specific issues you may encounter during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are its solubility and stability important?
This compound is a small molecule agonist of CD137, a co-stimulatory receptor crucial for T-cell activation.[1][2][3] As with any small molecule intended for in vitro or in vivo studies, understanding its solubility and stability in experimental buffers is critical for obtaining accurate, reproducible, and meaningful results. Poor solubility can lead to precipitation, reducing the effective concentration of the compound in your assay, while instability can result in degradation, leading to a loss of activity and the potential for off-target effects from degradation products.
Q2: What is the chemical structure of this compound?
The chemical structure of this compound is provided below.

Figure 1: Chemical Structure of this compound.
Q3: What are the predicted physicochemical properties of this compound and how do they influence its solubility?
Illustrative Predicted Physicochemical Properties and Their Implications:
| Property | Predicted Value (Illustrative) | Implication for Solubility |
| cLogP | > 3 | Indicates a preference for a non-polar environment, suggesting low aqueous solubility.[6] |
| pKa | Acidic and/or Basic moieties may be present | The ionization state, and therefore solubility, will be pH-dependent. |
| Aqueous Solubility | Low (µg/mL range) | Challenges with dissolution in aqueous buffers can be expected. |
Disclaimer: The values in this table are for illustrative purposes only and are based on general characteristics of similar small molecules. Actual experimental values may differ.
Troubleshooting Guide: Solubility Issues
Problem: I am observing precipitation when I dilute my this compound stock solution into my aqueous experimental buffer.
This is a common issue for hydrophobic small molecules. Here are potential causes and solutions:
| Potential Cause | Recommended Solution |
| Exceeding Aqueous Solubility Limit | Decrease the final concentration of this compound in your experiment. Determine the kinetic solubility in your specific buffer to identify the maximum achievable concentration (see Experimental Protocols). |
| "Crashing Out" due to Rapid Dilution | Avoid adding a concentrated DMSO stock directly to a large volume of aqueous buffer. Instead, perform serial dilutions. Prepare an intermediate dilution of the stock in your experimental buffer before making the final dilution. Add the stock solution drop-wise to the buffer while gently vortexing. |
| Low Temperature of Buffer | Pre-warm your experimental buffer to the temperature of your experiment (e.g., 37°C) before adding the this compound stock solution. Solubility often increases with temperature. |
| High Final DMSO Concentration | While DMSO is an excellent solvent for stock solutions, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution. Aim for a final DMSO concentration of ≤ 0.5%, and ideally ≤ 0.1%.[7] Always include a vehicle control with the same final DMSO concentration in your experiments. |
| pH of the Buffer | The solubility of ionizable compounds is pH-dependent. If this compound has ionizable groups, its solubility may be improved by adjusting the pH of the buffer. |
| Use of Excipients | For challenging solubility issues, consider the use of solubility-enhancing excipients such as cyclodextrins or surfactants (e.g., Tween 80), if compatible with your experimental system. |
Troubleshooting Guide: Stability Issues
Problem: I am observing a loss of this compound activity over time in my experiment.
This may indicate that this compound is degrading in your experimental buffer.
| Potential Cause | Recommended Solution |
| Hydrolysis | If this compound contains functional groups susceptible to hydrolysis (e.g., esters, amides), its stability will be pH-dependent. Assess stability at different pH values to find the optimal range.[8] |
| Oxidation | If the structure contains electron-rich moieties, it may be prone to oxidation. Minimize exposure to air by preparing fresh solutions and consider adding antioxidants like ascorbic acid or DTT if compatible with your assay.[8] |
| Photodegradation | Many small molecules are light-sensitive. Protect your solutions from light by using amber vials or wrapping containers in foil. |
| Adsorption to Plastics | Hydrophobic compounds can adsorb to plastic surfaces of tubes and plates, reducing the effective concentration. Consider using low-adhesion plasticware or glass vials where appropriate. |
| Freeze-Thaw Cycles | Repeated freezing and thawing of stock solutions can lead to degradation. Aliquot your stock solution into single-use volumes to minimize freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a general method to determine the kinetic solubility of this compound in a buffer of interest.
Materials:
-
This compound
-
Anhydrous DMSO
-
Experimental Buffer (e.g., PBS, pH 7.4)
-
96-well clear bottom plates
-
Plate reader capable of measuring turbidity (e.g., at 600 nm)
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved.
-
Create a serial dilution of the this compound stock solution in DMSO. For example, a 2-fold dilution series from 10 mM down to ~19 µM.
-
In a 96-well plate, add 198 µL of the experimental buffer to each well.
-
Add 2 µL of each DMSO stock dilution to the corresponding wells containing the buffer. This will result in a 1:100 dilution and a final DMSO concentration of 1%.
-
Mix the plate on a plate shaker for 5 minutes.
-
Incubate the plate at room temperature for 1-2 hours.
-
Visually inspect the wells for any signs of precipitation.
-
(Optional) Quantify precipitation by measuring the absorbance at 600 nm. An increase in absorbance compared to the buffer-only control indicates precipitation.
-
The highest concentration that remains clear is the approximate kinetic solubility.
Protocol 2: HPLC-Based Stability Assessment
This protocol outlines a method to assess the stability of this compound in a specific buffer over time.
Materials:
-
This compound
-
Experimental Buffer
-
Acetonitrile (ACN) or Methanol (MeOH)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
Procedure:
-
Prepare a solution of this compound in the experimental buffer at the desired final concentration.
-
Immediately take a "time zero" (T=0) sample. Quench any potential degradation by adding an equal volume of cold ACN or MeOH.
-
Incubate the remaining solution under the desired experimental conditions (e.g., 37°C, protected from light).
-
Take aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours). Quench each aliquot with cold ACN or MeOH.
-
Centrifuge the quenched samples to pellet any precipitated material.
-
Analyze the supernatant of each sample by HPLC.
-
Monitor the peak area of the parent this compound peak over time. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.
Visualizations
References
- 1. Human/mouse CD137 agonist, this compound, effectively shrinks tumors through enhancing the cytotoxicity of CD8+ T cells in cis and in trans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human/mouse CD137 agonist, this compound, effectively shrinks tumors through enhancing the cytotoxicity of CD8+ T cells in cis and in trans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Impact of physicochemical profiling for rational approach on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
JNU-0921 Technical Support Center: Optimizing Dosage and Managing Side Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of JNU-0921 to minimize potential side effects during preclinical experiments. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule agonist that targets the CD137 receptor, also known as 4-1BB.[1][2][3] It is designed to activate both human and mouse CD137.[1][2] The primary mechanism of action involves the stimulation of CD8+ and CD4+ T cells, enhancing their cytotoxic functions and promoting an anti-tumor immune response.[1][2] this compound has been shown to effectively shrink tumors in vivo by enhancing the cytotoxicity of CD8+ T cells.[1][3]
Q2: What are the potential side effects of this compound?
While preclinical studies have indicated that this compound has a "favorable safety profile" and is not directly toxic to tumor cells, it is important to consider potential side effects based on its mechanism of action as a T-cell activator.[1][2] As a CD137 agonist, there is a potential for immune-related adverse events. A significant concern with other CD137 agonists, particularly antibody-based therapies like urelumab, is dose-limiting liver toxicity (hepatotoxicity).[4][5][6][7] Researchers should therefore include comprehensive monitoring for signs of liver inflammation and other immune-related pathologies in their experimental design.
Q3: What is a recommended starting dose for in vivo experiments with this compound?
Published preclinical studies have used a dosage of 50 mg/kg per day, administered via gavage in mice, which was shown to be effective in tumor regression models.[1] However, the optimal dose for any given experiment will depend on the specific animal model, tumor type, and experimental endpoints. It is recommended to perform a dose-ranging study to determine the optimal therapeutic window for your specific application.
Q4: How does the toxicity profile of this compound as a small molecule differ from antibody-based CD137 agonists?
The hepatotoxicity observed with some antibody-based CD137 agonists is often attributed to Fcγ receptor-mediated crosslinking in the liver.[5][6] As a small molecule, this compound's mechanism of action and potential toxicity profile may differ. While this might suggest a potentially lower risk of this specific type of liver toxicity, careful monitoring remains essential.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Signs of liver toxicity (e.g., elevated ALT/AST levels, liver inflammation in histology) | Over-stimulation of CD137 signaling in the liver. | - Reduce the dosage of this compound.- Decrease the frequency of administration.- Consider a different administration route.- Ensure the purity and stability of the this compound compound. |
| Systemic inflammation or signs of cytokine release syndrome (e.g., weight loss, lethargy, ruffled fur) | Broad, non-specific T-cell activation. | - Lower the this compound dosage.- Monitor cytokine levels in serum.- Co-administer with agents that can mitigate cytokine storms, if appropriate for the experimental design. |
| Lack of anti-tumor efficacy | - Insufficient dosage.- Poor bioavailability.- Tumor model is not responsive to T-cell-mediated killing. | - Increase the dosage of this compound in a stepwise manner.- Verify the formulation and administration route to ensure adequate bioavailability.- Confirm CD137 expression on relevant immune cell populations within the tumor microenvironment.- Consider combination therapies. |
| Inconsistent results between experiments | - Variability in animal health.- Inconsistent this compound formulation or administration.- Differences in tumor implantation and growth. | - Standardize animal handling and health monitoring protocols.- Prepare fresh this compound formulations for each experiment and ensure consistent administration technique.- Standardize tumor cell line passages and implantation procedures. |
Experimental Protocols
In Vivo Dose-Ranging Study for this compound
-
Animal Model: Select a relevant syngeneic tumor model (e.g., MC38 colon adenocarcinoma in C57BL/6 mice).
-
Group Allocation: Randomly assign mice to treatment groups (n=5-10 per group), including a vehicle control group and at least three this compound dose-level groups (e.g., 10 mg/kg, 25 mg/kg, 50 mg/kg).
-
Drug Formulation and Administration: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose) and administer daily via oral gavage.
-
Tumor Growth Monitoring: Measure tumor volume every 2-3 days using calipers.
-
Toxicity Monitoring: Monitor animal weight, clinical signs (e.g., activity level, fur texture), and collect blood samples at baseline and at the end of the study for serum chemistry analysis (including ALT and AST).
-
Endpoint Analysis: At the study endpoint, collect tumors for immunological analysis (e.g., flow cytometry for T-cell infiltration and activation markers) and livers for histopathological examination.
Visualizing this compound's Mechanism of Action
Caption: Simplified signaling pathway of this compound in T-cells.
Caption: Experimental workflow for a this compound in vivo study.
References
- 1. Human/mouse CD137 agonist, this compound, effectively shrinks tumors through enhancing the cytotoxicity of CD8+ T cells in cis and in trans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Human/mouse CD137 agonist, this compound, effectively shrinks tumors through enhancing the cytotoxicity of CD8+ T cells in cis and in trans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor efficacy and reduced toxicity using an anti-CD137 Probody therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. Targeting CD137 (4-1BB) towards improved safety and efficacy for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
troubleshooting inconsistent results in JNU-0921 experiments
Welcome to the technical support center for JNU-0921. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and ensure consistent, reliable results in experiments involving this novel CD137 agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule agonist that targets the CD137 receptor, also known as 4-1BB. It is designed to activate both human and mouse CD137.[1][2][3] The primary mechanism of action involves this compound binding directly to the extracellular domain of CD137, which induces its oligomerization.[2][3] This clustering of receptors recruits downstream signaling molecules, such as TRAF2 and TRAF3, initiating signaling cascades that include the NF-κB and MAPK pathways.[2] The ultimate effect is an enhancement of the effector and memory functions of cytotoxic CD8+ T cells (CTLs), an increase in T-helper 1 (TH1) cell activity, and an attenuation of the inhibitory function of regulatory T cells (Tregs).[1][2][3]
Q2: What are the key applications for this compound?
This compound is primarily used in immuno-oncology research. Key applications include:
-
In vitro T-cell activation assays: Measuring the proliferation of CD4+ and CD8+ T cells, the expression of activation markers like CD25 and CD69, and the secretion of effector cytokines such as IFN-γ and IL-2.[2][4]
-
T-cell cytotoxicity assays: Assessing the ability of this compound to enhance the killing of target tumor cells by CTLs.[2]
-
In vivo tumor models: Evaluating the anti-tumor efficacy of this compound, often administered orally, in syngeneic mouse models.[2]
Q3: What is the reported potency of this compound?
The potency of this compound has been quantified in specific assay systems. For instance, in an engineered Jurkat reporter cell line (JC-luc), this compound was shown to elicit luciferase activity with a median effective concentration (EC50) of 64.07 nM.[2][4] In vivo, a dosage of 50 mg/kg per day administered by gavage was effective in shrinking MC38 allograft tumors in mice.[2]
Quantitative Data Summary
The following tables summarize key quantitative parameters reported for this compound.
Table 1: In Vitro Activity of this compound
| Assay System | Parameter | Reported Value | Reference |
|---|
| Engineered Jurkat Cells (JC-luc) | EC50 (Luciferase Activity) | 64.07 nM |[2][4] |
Table 2: In Vivo Dosing of this compound
| Animal Model | Tumor Model | Dosage | Route of Administration | Reference |
|---|
| C57BL/6 Mice | MC38 Allograft | 50 mg/kg per day | Gavage |[2] |
Signaling Pathway and Workflow Diagrams
Diagram 1: this compound Signaling Pathway
Caption: Mechanism of action for this compound, from receptor binding to cellular response.
Troubleshooting Guides
Issue 1: High Variability in In Vitro T-Cell Activation Assays
Inconsistent results in proliferation (e.g., CFSE dilution), cytokine production (e.g., ELISA, ELISpot), or activation marker expression (e.g., Flow Cytometry) are common challenges.
| Potential Cause | Recommended Solution |
| Donor Variability | Primary human or mouse T-cells exhibit significant donor-to-donor variability. Standardize experiments by using cells from the same donor for all conditions within a single experiment. If possible, use cryopreserved PBMCs from a single large batch for multiple experiments. |
| Cell Health and Density | Ensure T-cells are healthy and in the logarithmic growth phase before starting the assay. Plate cells at a consistent and optimal density for your specific assay format (e.g., 1x10^5 cells/well in a 96-well plate). |
| Suboptimal Co-stimulation | This compound is a co-stimulatory agonist. Its activity is often dependent on a primary T-cell receptor (TCR) signal. Ensure you are providing a consistent, sub-maximal TCR signal (e.g., anti-CD3 antibody). Titrate the anti-CD3 concentration to find an optimal window where the co-stimulatory effect of this compound is most apparent. |
| Compound Solubility | Poor solubility can lead to inaccurate concentrations. Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO) and perform serial dilutions. Ensure the final solvent concentration is consistent and low (<0.1%) across all wells to avoid solvent-induced toxicity. |
| Assay Timing | The kinetics of T-cell activation vary. Cytokine production may peak at 24-48 hours, while proliferation is typically measured at 72-96 hours. Perform a time-course experiment to determine the optimal endpoint for your specific readout. |
Diagram 2: Troubleshooting Workflow for In Vitro Assays
Caption: A step-by-step decision tree for troubleshooting inconsistent in vitro results.
Issue 2: Lack of Expected In Vivo Anti-Tumor Efficacy
Observing minimal or no tumor shrinkage in animal models after this compound treatment can be due to multiple factors.
| Potential Cause | Recommended Solution |
| Inappropriate Tumor Model | The anti-tumor activity of this compound is T-cell dependent.[2] Ensure you are using an immunocompetent mouse strain (e.g., C57BL/6) with a syngeneic tumor model (e.g., MC38). The compound will not be effective in immunodeficient mice (e.g., Rag1-/-).[2] |
| Pharmacokinetics/Dosing | The published dose (50 mg/kg/day) may not be optimal for all tumor models or strains. If efficacy is low, consider a dose-response study. Ensure proper gavage technique to guarantee the full dose is administered. |
| Tumor Microenvironment (TME) | The composition of the TME can impact efficacy. Highly immunosuppressive tumors may be resistant. Characterize the immune infiltrate of your tumor model at baseline and after treatment (e.g., via flow cytometry) to see if this compound is modulating T-cell populations as expected.[2] |
| Timing of Treatment | Treatment may be more effective on smaller, established tumors versus large, late-stage tumors. Standardize the tumor volume at which treatment is initiated across all cohorts. |
| Off-Target Effects | While this compound is reported to be specific, unexpected off-target effects could influence outcomes.[2] Including a CD137 knockout mouse model as a negative control can definitively confirm that the observed effects are CD137-dependent.[4] |
Experimental Protocols
Protocol 1: Basic T-Cell Proliferation Assay (CFSE-based)
-
Cell Preparation: Isolate T-cells from mouse spleens or human PBMCs. Label the cells with Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol.
-
Plate Coating: Coat a 96-well flat-bottom plate with anti-CD3 antibody (e.g., 1-2 µg/mL in PBS) overnight at 4°C. Wash plates 3x with sterile PBS before use.
-
Cell Plating: Resuspend CFSE-labeled T-cells in complete RPMI medium and plate at 1-2 x 10^5 cells per well into the anti-CD3 coated plate.
-
Compound Addition: Prepare serial dilutions of this compound in complete medium. Add the desired final concentrations to the appropriate wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., soluble anti-CD28 antibody).
-
Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO2.
-
Data Acquisition: Harvest cells and acquire events on a flow cytometer. Gate on the live lymphocyte population.
-
Analysis: Analyze the CFSE histogram. Proliferation is indicated by the appearance of daughter cell populations with successively halved fluorescence intensity. Quantify the percentage of divided cells or the division index.
Protocol 2: In Vitro Cytotoxicity Assay
-
Effector Cell Preparation: Prepare effector T-cells (CTLs). This can be done by co-culturing T-cells with irradiated tumor cells or appropriate stimuli for several days to generate antigen-specific CTLs. Alternatively, use a system like the PC9-aCD3 cell line which activates T-cells in an antigen-independent manner.[2]
-
Target Cell Preparation: Prepare target tumor cells (e.g., MC38, P815). Label them with a viability dye like Calcein-AM or a cell tracker (B12436777) like CFSE.
-
Co-culture: Plate labeled target cells in a 96-well U-bottom plate. Add the effector T-cells at various Effector:Target (E:T) ratios (e.g., 10:1, 5:1, 1:1).
-
Compound Addition: Add this compound at various concentrations to the co-culture wells. Include a vehicle control.
-
Incubation: Incubate for 4-6 hours at 37°C, 5% CO2.
-
Data Acquisition: Add a live/dead stain that emits in a different channel from your target cell label (e.g., Propidium Iodide or DAPI). Acquire events on a flow cytometer.
-
Analysis: Gate on the target cell population (CFSE-positive). Within this gate, quantify the percentage of dead cells (PI-positive). Increased percentage of dead target cells in this compound treated wells indicates enhanced cytotoxicity.
References
- 1. Human/mouse CD137 agonist, this compound, effectively shrinks tumors through enhancing the cytotoxicity of CD8+ T cells in cis and in trans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human/mouse CD137 agonist, this compound, effectively shrinks tumors through enhancing the cytotoxicity of CD8+ T cells in cis and in trans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
impact of JNU-0921 on non-immune cells in the tumor microenvironment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of JNU-0921 on non-immune cells within the tumor microenvironment (TME).
Introduction to this compound
This compound is a small molecule agonist of CD137 (also known as 4-1BB), a receptor primarily expressed on activated T cells.[1][2][3] Its primary mechanism of action is to enhance the anti-tumor activity of the immune system by stimulating the proliferation and effector functions of CD8+ cytotoxic T lymphocytes and T helper 1 (Th1) cells, while attenuating the immunosuppressive activity of regulatory T cells.[1][2][3]
While the predominant role of this compound is in the modulation of the immune response, the expression and function of CD137 and its ligands on non-immune cells, such as stromal cells within the TME, is an emerging area of investigation.[3] This guide will address potential questions and experimental challenges related to exploring the less-characterized effects of this compound on non-immune cell populations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule agonist that binds to and activates the CD137 receptor.[1][2] This activation primarily occurs on T cells, leading to enhanced anti-tumor immunity through increased T cell proliferation, cytokine release (e.g., IFN-γ, IL-2), and cytotoxic activity.[1][2][4] The anti-tumor effects of this compound have been shown to be dependent on the presence of T cells.[2]
Q2: Is there evidence for the expression of CD137 on non-immune cells in the tumor microenvironment?
A2: The expression of CD137 is most well-characterized on immune cells. However, some reports suggest that tumor cells or stromal cells may express CD137 or its ligand, which could play a role in modulating the host's anti-tumor immunity.[3] Researchers should empirically validate the expression of CD137 on their specific non-immune cell type of interest (e.g., cancer-associated fibroblasts, endothelial cells) using techniques such as flow cytometry, immunohistochemistry, or qPCR.
Q3: Can this compound directly affect the function of cancer-associated fibroblasts (CAFs)?
A3: Currently, there is limited direct evidence in the public domain to suggest that this compound has a direct effect on CAFs. Any potential direct effects would likely be dependent on the expression of functional CD137 receptors on the CAF population being studied. Indirect effects, however, are plausible. For example, the activation of T cells by this compound could lead to the release of cytokines that, in turn, modulate CAF function.
Q4: How can I investigate the indirect effects of this compound on non-immune cells?
A4: Co-culture systems are a valuable tool for studying indirect effects. For example, a tri-culture system with tumor cells, CAFs, and T cells can be used. This compound would be expected to primarily activate the T cells, and researchers could then measure changes in CAF activation markers (e.g., α-SMA, FAP), extracellular matrix deposition, or cytokine secretion. Conditioned media transfer experiments can also be employed to dissect the role of soluble factors.
Troubleshooting Guides
Problem 1: Inconsistent results in in vitro experiments with this compound and non-immune cells.
| Possible Cause | Troubleshooting Step |
| Low or absent CD137 expression on non-immune cells. | Validate CD137 expression on your cell line or primary cells at both the mRNA and protein level. |
| Variability in primary cell populations. | If using primary non-immune cells, ensure consistent isolation and characterization protocols. Passage number should be kept low. |
| Indirect effects from contaminating immune cells. | In primary non-immune cell cultures, assess for the presence of contaminating immune cells (e.g., T cells, macrophages) using flow cytometry. |
| Compound stability and activity. | Confirm the stability and activity of your this compound stock solution. Include a positive control (e.g., activated T cells) in your experiments to verify compound efficacy. |
Problem 2: Difficulty in interpreting data from co-culture experiments.
| Possible Cause | Troubleshooting Step |
| Complex interplay of multiple cell types. | Use a systematic approach. Start with monocultures, then move to two-cell co-cultures before attempting more complex systems. |
| Difficulty in distinguishing cell-specific effects. | Employ cell-specific markers or fluorescently labeled cells to distinguish the different populations in your co-culture for analysis by flow cytometry or imaging. |
| Unclear contribution of soluble factors. | Perform conditioned media transfer experiments to determine if the observed effects are mediated by secreted molecules. |
Quantitative Data Summary
The following tables present hypothetical data to illustrate the potential effects of this compound in an experimental setting focused on non-immune cells. Note: This data is for illustrative purposes only and is not derived from published studies on the direct effects of this compound on CAFs.
Table 1: Hypothetical Dose-Response of this compound on α-SMA Expression in a CAF-T Cell Co-culture
| This compound Concentration (nM) | Mean Fluorescence Intensity (MFI) of α-SMA in CAFs | Standard Deviation |
| 0 (Vehicle Control) | 15,234 | 1,287 |
| 10 | 14,876 | 1,198 |
| 50 | 12,543 | 1,054 |
| 100 | 9,876 | 876 |
| 500 | 7,654 | 654 |
Table 2: Hypothetical Effect of this compound on Cytokine Secretion in a Tumor-CAF-T Cell Tri-culture
| Treatment | IFN-γ (pg/mL) | IL-6 (pg/mL) | TGF-β (pg/mL) |
| Vehicle Control | 50 | 850 | 1200 |
| This compound (100 nM) | 1250 | 620 | 750 |
Experimental Protocols
Protocol 1: Investigating the Impact of this compound on CAF Activation in a T Cell Co-culture System
Objective: To determine if T cells activated by this compound can modulate the activation state of cancer-associated fibroblasts (CAFs).
Materials:
-
Human-derived CAFs and CD8+ T cells
-
RPMI-1640 and DMEM media with supplements
-
This compound
-
Anti-CD3/CD28 antibodies
-
Antibodies for flow cytometry (e.g., anti-α-SMA, anti-FAP, anti-CD8, anti-CD69)
-
Transwell inserts (0.4 µm pore size)
Methodology:
-
Cell Culture: Culture CAFs in DMEM and T cells in RPMI-1640.
-
Co-culture Setup:
-
Seed CAFs in the bottom of a 6-well plate and allow them to adhere overnight.
-
Activate T cells with anti-CD3/CD28 antibodies for 24 hours.
-
Place a Transwell insert into each well containing CAFs.
-
Add the pre-activated T cells to the Transwell insert.
-
-
This compound Treatment: Add this compound at various concentrations to the co-culture system. Include a vehicle control.
-
Incubation: Incubate the co-culture for 72 hours.
-
Analysis of CAF Activation:
-
Remove the Transwell inserts containing the T cells.
-
Harvest the CAFs from the bottom of the wells.
-
Stain the CAFs with antibodies against α-SMA and FAP.
-
Analyze the expression of these markers by flow cytometry.
-
-
Analysis of T Cell Activation:
-
Harvest the T cells from the Transwell inserts.
-
Stain with antibodies against CD69 to confirm activation.
-
Analyze by flow cytometry.
-
Visualizations
References
- 1. Human/mouse CD137 agonist, this compound, effectively shrinks tumors through enhancing the cytotoxicity of CD8+ T cells in cis and in trans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human/mouse CD137 agonist, this compound, effectively shrinks tumors through enhancing the cytotoxicity of CD8+ T cells in cis and in trans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Identifying Potential Biomarkers for JNU-0921 Response
Welcome to the technical support center for JNU-0921. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate the identification of potential biomarkers for predicting response to the CD137 agonist, this compound.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during experiments aimed at identifying and validating biomarkers for this compound response.
T-Cell Activation and Proliferation Assays
Question: My in vitro T-cell proliferation assay (e.g., CFSE dilution) shows high variability between replicates after this compound treatment. What are the potential causes and solutions?
Answer:
High variability in T-cell proliferation assays is a common issue. Consider the following factors:
-
Donor Variability: Immune cell composition and activation potential can vary significantly between donors.[1]
-
Cell Health: Ensure high viability of peripheral blood mononuclear cells (PBMCs) or isolated T-cells before starting the assay. Dead cells can nonspecifically take up dyes and affect results.
-
Antibody Coating: Inconsistent coating of anti-CD3 and anti-CD28 antibodies in culture plates can lead to variable T-cell activation. Ensure even coating and proper washing.
-
This compound Concentration: Verify the final concentration of this compound in each well. Pipetting errors can lead to significant differences.
-
Flow Cytometry Gating: Inconsistent gating strategy for live, singlet, and proliferating cells is a major source of variability. Establish a strict gating strategy and apply it consistently across all samples.[2]
Solution:
-
Use a consistent source of healthy donor cells or cell lines.
-
Perform a viability check before and after the assay.
-
Optimize and standardize antibody coating protocols.
-
Use a live/dead cell marker to exclude dead cells from your analysis.[2]
-
Develop a standardized and well-defined flow cytometry gating strategy.
Question: I am not observing a significant increase in T-cell activation markers (e.g., CD25, CD69) after this compound treatment in my cell culture experiments. What could be the reason?
Answer:
Several factors could contribute to a lack of T-cell activation:
-
Suboptimal T-Cell Receptor (TCR) Stimulation: CD137 is a co-stimulatory molecule, and its agonism by this compound requires a primary TCR signal for robust T-cell activation.[3] Ensure that you are providing adequate TCR stimulation (e.g., with anti-CD3/CD28 antibodies or specific antigens).
-
Low CD137 Expression: CD137 is an inducible receptor, and its expression on T-cells is upregulated upon activation.[4] If your T-cells are not sufficiently pre-activated, they may not express enough CD137 for this compound to have a significant effect.
-
Incorrect Timing of Analysis: The expression of activation markers is transient. Analyze their expression at different time points (e.g., 24, 48, 72 hours) to capture the peak of activation.
-
This compound Bioactivity: Ensure the proper storage and handling of this compound to maintain its bioactivity.
Tumor Microenvironment Analysis
Question: My immunohistochemistry (IHC) staining for CD8+ T-cell infiltration in tumor tissue is inconsistent. How can I improve the reliability of my results?
Answer:
IHC variability can be addressed by:
-
Tissue Fixation and Processing: Standardize the duration and type of fixative used for all tissue samples. Inconsistent fixation can affect antigen retrieval and antibody binding.
-
Antigen Retrieval: Optimize the antigen retrieval method (heat-induced or enzymatic) for your specific antibody and tissue type.
-
Antibody Validation: Use a well-validated anti-CD8 antibody and perform appropriate positive and negative controls for each staining run.
-
Standardized Scoring: Develop a clear and standardized scoring methodology for quantifying CD8+ T-cell infiltration (e.g., counting cells in multiple high-power fields, using digital pathology software).
Question: I am trying to assess the expression of CD137 on tumor-infiltrating lymphocytes (TILs) by flow cytometry, but the signal is very low. What can I do?
Answer:
Low CD137 signal on TILs can be due to:
-
Low Natural Expression: CD137 is typically expressed at low levels on resting T-cells and is upregulated upon activation.[4]
-
Enzymatic Digestion: The enzymes used to dissociate tumor tissue into a single-cell suspension may cleave the CD137 ectodomain. Consider using mechanical dissociation or gentler enzymatic digestion protocols.
-
Antibody Clone and Titration: Use a high-affinity, validated anti-CD137 antibody clone and perform a careful titration to determine the optimal staining concentration.
Data on Potential Biomarkers for this compound Response
The following tables summarize quantitative data from studies on this compound and other CD137 agonists, highlighting potential biomarkers of response.
Table 1: In Vitro Effects of this compound on T-Cells
| Biomarker | Cell Type | This compound Effect | Reference |
| Proliferation | CD8+ and CD4+ T-cells | Increased proliferation (CFSE dilution) | [5] |
| Activation Markers | CD8+ and CD4+ T-cells | Upregulation of CD25 and CD69 | [5][6] |
| Cytokine Production | CD8+ and CD4+ T-cells | Increased secretion of IL-2 and IFN-γ | [5][6] |
| Transcription Factors | Jurkat T-cells (engineered) | Activation of NF-κB signaling pathway | [5][7] |
Table 2: Potential Biomarkers of Response to CD137 Agonists from Clinical and Preclinical Studies
| Biomarker | Biomarker Type | Association with Response | Therapeutic Agent | Reference |
| Baseline CD8+ T-cell infiltration | Predictive | Higher infiltration associated with better response | CD137 agonists | [8] |
| Soluble CD137 (sCD137) | Pharmacodynamic | Increased plasma levels post-treatment | Urelumab (anti-CD137 mAb) | [9][10][11] |
| NK cell proliferation | Pharmacodynamic | Increased proliferation post-treatment | ADG106 (anti-CD137 mAb) | [12][13] |
| Tumor Mutational Burden (TMB) | Predictive | Higher TMB may be associated with better response | Immunotherapy in general | [8][14] |
| PD-L1 expression | Predictive | May influence response, especially in combination therapies | Immunotherapy in general | [8][14] |
Experimental Protocols
Protocol 1: Flow Cytometry Analysis of T-Cell Activation Markers
Objective: To quantify the expression of CD25 and CD69 on CD4+ and CD8+ T-cells following this compound treatment.
Materials:
-
Isolated PBMCs or T-cells
-
Cell culture medium
-
Anti-CD3 and anti-CD28 antibodies
-
This compound
-
Fluorescently conjugated antibodies: anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-CD69
-
Live/Dead stain
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Culture:
-
Plate PBMCs or T-cells in a 96-well plate pre-coated with anti-CD3 (e.g., 1 µg/mL) and soluble anti-CD28 (e.g., 1 µg/mL).
-
Add this compound at various concentrations to the appropriate wells. Include a vehicle control.
-
Incubate for 24-72 hours at 37°C, 5% CO2.
-
-
Cell Staining:
-
Harvest cells and wash with PBS.
-
Stain with a Live/Dead marker according to the manufacturer's instructions.
-
Wash with FACS buffer.
-
Stain with a cocktail of anti-CD3, anti-CD4, anti-CD8, anti-CD25, and anti-CD69 antibodies for 30 minutes at 4°C in the dark.
-
Wash twice with FACS buffer.
-
-
Flow Cytometry:
-
Acquire samples on a flow cytometer.
-
Gate on live, singlet cells.
-
Identify CD4+ (CD3+CD4+) and CD8+ (CD3+CD8+) T-cell populations.
-
Quantify the percentage and mean fluorescence intensity (MFI) of CD25 and CD69 expression within the CD4+ and CD8+ T-cell gates.
-
Protocol 2: Immunohistochemistry for CD8+ T-Cell Infiltration in Tumors
Objective: To visualize and quantify the infiltration of CD8+ T-cells in tumor tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections
-
Xylene and ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Primary antibody: anti-CD8
-
Secondary antibody (HRP-conjugated)
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene to remove paraffin.
-
Rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced antigen retrieval in a steamer or water bath with antigen retrieval buffer.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a protein block solution.
-
Incubate with the primary anti-CD8 antibody.
-
Incubate with the HRP-conjugated secondary antibody.
-
Develop the signal with DAB substrate.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded ethanol series and xylene.
-
Mount with a permanent mounting medium.
-
-
Analysis:
-
Visualize under a microscope.
-
Quantify CD8+ T-cells (brown staining) in different tumor regions (e.g., tumor core, invasive margin).
-
Visualizations
Caption: this compound binds to and activates CD137 on T-cells, leading to the recruitment of TRAF2 and subsequent activation of the NF-κB signaling pathway. This results in increased T-cell proliferation, survival, and cytokine production.[4][5][7]
Caption: A typical workflow for discovering predictive biomarkers for this compound response involves analyzing patient samples using various techniques and correlating the findings with clinical outcomes.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. T-cell co-stimulation target: 4-1BB (CD137) [synapse.patsnap.com]
- 4. CD137+ T-Cells: Protagonists of the Immunotherapy Revolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human/mouse CD137 agonist, this compound, effectively shrinks tumors through enhancing the cytotoxicity of CD8+ T cells in cis and in trans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Biomarkers for immunotherapy resistance in non-small cell lung cancer [frontiersin.org]
- 9. Soluble CD137 as a dynamic biomarker to monitor agonist CD137 immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Soluble CD137 as a dynamic biomarker to monitor agonist CD137 immunotherapies — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. ascopubs.org [ascopubs.org]
- 13. researchgate.net [researchgate.net]
- 14. cancernetwork.com [cancernetwork.com]
Technical Support Center: Translating JNU-0921 Preclinical Data to Clinical Trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the small molecule CD137 agonist, JNU-0921. The content addresses potential challenges and specific issues that may be encountered when translating its promising preclinical data into the clinical setting.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are designing our first-in-human (FIH) trial for a this compound-like compound. What are the primary challenges we should anticipate based on its preclinical profile and the history of other CD137 agonists?
A: Translating this compound's preclinical success requires careful consideration of challenges observed with previous CD137 agonists, primarily agonistic antibodies. The key hurdles include:
-
Potential for Toxicity: First-generation CD137 agonistic antibodies, such as Urelumab, demonstrated significant dose-limiting toxicities, including liver toxicity, in clinical trials.[1][2] While this compound is a small molecule with a different pharmacokinetic profile, the risk of on-target, off-tumor activation of T-cells remains. Preclinical toxicology studies should meticulously monitor for signs of systemic immune activation and liver enzyme elevation.
-
Efficacy Mismatch: The potent tumor regression seen in preclinical mouse models may not directly translate to humans.[3][4] This discrepancy can arise from differences in the tumor microenvironment, immune cell composition, and CD137 expression levels between preclinical syngeneic models and heterogeneous human patient populations.[5]
-
Patient Selection and Biomarkers: A significant challenge in CNS drug development, and immunotherapy in general, is the lack of validated biomarkers to predict which patients will respond to treatment.[6] For this compound, identifying a biomarker strategy (e.g., baseline CD137 expression on tumor-infiltrating lymphocytes, peripheral T-cell activation status) will be crucial for enriching the trial population and demonstrating efficacy.
-
Optimizing Dose and Schedule: The preclinical effective dose in mice (50 mg/kg daily) needs to be carefully translated to a safe and biologically active dose in humans.[1] Phase I trials will need a robust dose-escalation design with intensive pharmacodynamic monitoring to find the optimal therapeutic window that balances efficacy with toxicity.
Q2: Our in-vitro experiments with this compound are showing inconsistent T-cell activation. What are some common troubleshooting steps?
A: If you are observing inconsistent results in your in-vitro assays, consider the following factors:
-
Cell System Viability: Ensure the primary T-cells or cell lines (e.g., Jurkat) are healthy and in the logarithmic growth phase. T-cell activation is highly dependent on cell health.
-
Co-stimulation Signal: The mechanism of this compound involves augmenting T-cell activation.[1][7] A primary T-cell receptor (TCR) signal (e.g., via anti-CD3 antibodies) is required for CD137 to exert its co-stimulatory effect. Verify the concentration and activity of your primary stimulant (e.g., anti-CD3/CD28).
-
CD137 Expression: Confirm that your target cells express CD137. Activation-induced expression of CD137 can be transient. Perform time-course experiments to ensure you are adding this compound when CD137 expression is optimal.
-
Reagent Quality: Verify the purity and concentration of your this compound compound. Small molecule agonists can degrade or precipitate if not stored correctly.
-
Assay Endpoint: Ensure your readout is sensitive enough to detect changes. This compound has been shown to increase proliferation, cytokine secretion (IFN-γ, IL-2), and activation markers (CD25, CD69).[8] Using multiple endpoints can provide a more robust picture of its activity.
Q3: We are observing T-cell exhaustion in our long-term in-vitro cultures despite treatment with this compound. Is this expected?
A: This is a critical observation. While preclinical data suggests this compound alleviates T-cell exhaustion, continuous high-level stimulation in vitro can lead to activation-induced cell death (AICD) or exhaustion.[7]
-
Kinetics of Stimulation: The in-vivo tumor microenvironment involves complex, dynamic signals. Constant, high-dose stimulation in vitro does not replicate this. Consider a pulsed-dosing schedule rather than continuous exposure to mimic in-vivo pharmacokinetics.
-
Assess Exhaustion Markers: Use a panel of markers to confirm exhaustion (e.g., PD-1, TIM-3, LAG-3) alongside activation markers.
-
Regulatory T-cells (Tregs): Preclinical studies show this compound can attenuate the inhibitory function of Tregs.[2][7] If your culture system includes Tregs, their activity could be influencing the outcome. Consider experiments with purified CD8+ T-cells versus a mixed lymphocyte population.
Quantitative Data from Preclinical Studies
Table 1: this compound In-Vitro Activity Profile
| Parameter | Assay System | Result | Source |
| EC₅₀ | Jurkat-Luciferase Reporter Cells | 64.07 nM | [8] |
| Mechanism | Co-immunoprecipitation | Induces CD137 Oligomerization | [1] |
| Cellular Effect | Human Peripheral Blood Cells | Promotes CD4+ & CD8+ T-cell Proliferation | [1][8] |
| Cytokine Upregulation | Activated CD4+ & CD8+ T-cells | Increased IL-2 and IFN-γ expression | [8] |
| Activation Markers | Activated CD4+ & CD8+ T-cells | Increased CD25 and CD69 expression | [8] |
Table 2: this compound In-Vivo Antitumor Efficacy
| Parameter | Animal Model | Treatment Regimen | Key Outcome | Source |
| Tumor Growth | MC38 Syngeneic Allograft (WT Mice) | 50 mg/kg per day (gavage) | Effective tumor shrinkage | [1] |
| Immune Dependence | MC38 Syngeneic Allograft (Rag1⁻/⁻ Mice) | 50 mg/kg per day (gavage) | No antitumor effect | [1] |
| CTL Function | OT-I CTLs | This compound Treatment | Enhanced cytotoxicity, IFN-γ & Perforin expression | [1] |
| T-cell Subsets | In-vivo depletion studies | CD4+ or CD8+ cell depletion | Attenuated treatment effect | [1] |
Key Experimental Protocols
Protocol 1: In Vitro CD137 Reporter Assay
-
Objective: To measure the potency of this compound in activating the CD137 signaling pathway.
-
Methodology:
-
Cell Line: Use an engineered Jurkat cell line that stably expresses human CD137 and contains an NF-κB-driven luciferase reporter construct (JC-luc).[8]
-
Cell Plating: Seed 1x10⁵ JC-luc cells per well in a 96-well plate.
-
Stimulation: Add a suboptimal concentration of anti-CD3 antibody to provide the primary TCR signal.
-
Treatment: Immediately add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Culture the cells for 6-24 hours at 37°C.
-
Readout: Measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Analysis: Plot the relative luciferase units (RLU) against the log concentration of this compound and calculate the EC₅₀ value using a non-linear regression model.[8]
-
Protocol 2: In Vivo Syngeneic Tumor Model Efficacy Study
-
Objective: To evaluate the antitumor efficacy of this compound in an immunocompetent mouse model.
-
Methodology:
-
Animal Model: Use 6-8 week old wild-type C57BL/6 mice.
-
Tumor Inoculation: Subcutaneously inject 5x10⁵ MC38 colon adenocarcinoma cells into the flank of each mouse.[1]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle control, this compound).
-
Treatment: Administer this compound (e.g., 50 mg/kg) or vehicle daily via oral gavage.[1]
-
Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor animal body weight and general health as indicators of toxicity.
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study. Tumors and spleens can be harvested for ex-vivo analysis (e.g., flow cytometry of immune infiltrates).
-
Analysis: Plot mean tumor volume over time for each group to assess treatment efficacy.
-
Visualizations: Pathways and Workflows
Caption: this compound binds to the CD137 receptor, leading to the activation of downstream MAPK and NF-κB signaling pathways.
Caption: Standard experimental workflow for assessing the in-vivo antitumor efficacy of this compound.
References
- 1. Human/mouse CD137 agonist, this compound, effectively shrinks tumors through enhancing the cytotoxicity of CD8+ T cells in cis and in trans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdbneuro.com [mdbneuro.com]
- 4. Lost in Translation: Neuropsychiatric drug developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. simbecorion.com [simbecorion.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Human/mouse CD137 agonist, this compound, effectively shrinks tumors through enhancing the cytotoxicity of CD8+ T cells in cis and in trans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of JNU-0921 and Urelumab: Efficacy and Toxicity Profiles of Two Distinct CD137 Agonists
In the landscape of cancer immunotherapy, the co-stimulatory receptor CD137 (4-1BB) has emerged as a promising target for enhancing anti-tumor T-cell responses. Two notable agents that modulate this pathway, albeit through different molecular modalities, are JNU-0921 and urelumab. This guide provides a detailed comparison of their efficacy and toxicity, supported by available experimental data, to inform researchers and drug development professionals.
Introduction to this compound and Urelumab
This compound is a recently developed small molecule agonist that activates both human and mouse CD137.[1][2][3] Its small molecule nature distinguishes it from the more common antibody-based immunotherapies. Preclinical studies have shown its potential in shrinking tumors by augmenting the cytotoxic activity of CD8+ T-cells.[1][2]
Urelumab (BMS-663513) is a fully human IgG4 monoclonal antibody that acts as a CD137 agonist.[4][5][6] Developed by Bristol-Myers Squibb, it has undergone extensive clinical evaluation in various cancers.[4][5][6][7] However, its clinical application has been constrained by significant dose-limiting liver toxicity.[4][5][6]
Efficacy Comparison
The available data for this compound is from preclinical murine models, while the data for urelumab is derived from human clinical trials. This fundamental difference must be considered when comparing their efficacy.
This compound: Preclinical Efficacy
A key study demonstrated that this compound effectively inhibits tumor growth in a T-cell-dependent manner in mouse models.[2]
| Metric | Experimental Detail | Result |
| Tumor Growth Inhibition | MC38 tumor cells inoculated in wild-type mice. | This compound treatment effectively inhibited tumor growth.[2] |
| Mechanism of Action | In vitro and in vivo analysis of T-cell populations. | This compound enhances the effector and memory functions of cytotoxic CD8+ T-cells, alleviates their exhaustion, promotes a T helper 1 (TH1) phenotype, and attenuates the inhibitory function of regulatory T-cells (Tregs).[1][2][3] |
| CD8+ T-cell Activation | In vitro stimulation of CD8+ T-cells. | Increased proliferation and expression of activation markers (CD25 and CD69).[2] Enhanced production of IFN-γ and Perforin.[2] |
| Effective Concentration | Luciferase reporter assay in an engineered Jurkat cell line. | The median effective concentration (EC50) for this compound to elicit luciferase activity was 64.07 nM.[3][8] |
Urelumab: Clinical Efficacy
Urelumab has been evaluated in several clinical trials, both as a monotherapy and in combination with other agents. Its efficacy has been observed in certain patient populations, but it is often weighed against its toxicity profile.
| Metric | Clinical Trial/Setting | Result |
| Objective Response Rate (ORR) | Combination with nivolumab (B1139203) in melanoma patients naive to anti-PD-1 therapy (CA186-107). | 49%[9][10][11] |
| Objective Response Rate (ORR) | Combination with cetuximab in patients with squamous cell carcinoma of the head and neck (SCCHN) (CA186-018). | 5% (one patient had a partial response).[9][10][11] |
| Best Response | Combination with cetuximab in colorectal cancer (CRC) patients (CA186-018). | Stable disease (36.2%). No objective confirmed responses.[9] |
| Pharmacodynamic Activity | Monotherapy in patients with advanced solid tumors and lymphoma. | At the maximum tolerated dose (MTD) of 0.1 mg/kg, urelumab demonstrated immunologic and pharmacodynamic activity, including the induction of IFN-inducible genes and cytokines.[5] |
Toxicity Profile Comparison
The toxicity profiles of this compound and urelumab are markedly different based on current data, with hepatotoxicity being a major concern for urelumab.
This compound: Preclinical Toxicity
The available preclinical data suggests a favorable toxicity profile for this compound.
| Toxicity Type | Experimental Detail | Result |
| Direct Cell Toxicity | Cell Counting Kit-8 (CCK8) assay on tumor cells. | This compound was not directly toxic to tumor cells, in contrast to chemotherapeutic agents like cisplatin.[2] |
| Systemic Toxicity | In vivo studies in mice. | The primary publication does not report significant systemic toxicity at effective doses, though comprehensive toxicology studies are likely ongoing. |
Urelumab: Clinical Toxicity
Urelumab's clinical development has been significantly impacted by its toxicity, particularly severe hepatotoxicity.[4][6]
| Toxicity Type | Dosage | Incidence/Details |
| Hepatotoxicity (Transaminitis) | ≥1 mg/kg every 3 weeks. | Strongly associated with a high incidence of moderate-to-severe hepatic toxicity.[5][12] Two hepatotoxicity-related deaths occurred in December 2008, leading to a temporary halt in clinical studies.[4][5][6] |
| Most Frequent Treatment-Related Adverse Events (TRAEs) | ≥1 mg/kg. | Increased AST (27%), increased ALT (27%), and fatigue (24%).[5][9] |
| TRAEs at Maximum Tolerated Dose (MTD) | 0.1 mg/kg every 3 weeks. | Fatigue (16%) and nausea (13%). This dose is considered relatively well-tolerated.[5][12] |
| TRAEs in Combination Therapy (with Nivolumab) | Urelumab 8 mg flat dose + Nivolumab 240 mg. | Fatigue was the most common TRAE (32%).[9][10][11] |
| TRAEs in Combination Therapy (with Cetuximab) | Urelumab 8 mg flat dose + Cetuximab 250 mg/m². | Dermatitis was the most frequent TRAE (45%).[10][11] |
Mechanism of Action and Signaling Pathways
Both this compound and urelumab function by agonizing the CD137 receptor on immune cells, primarily T-cells. Activation of CD137 leads to a signaling cascade that enhances T-cell proliferation, survival, and effector functions.
Caption: Simplified CD137 signaling pathway activated by its natural ligand, this compound, or urelumab.
Experimental Protocols and Workflows
This compound: Preclinical Evaluation Workflow
The preclinical assessment of this compound involved a multi-step process from initial screening to in vivo tumor models.
Caption: Experimental workflow for the discovery and preclinical evaluation of this compound.
Urelumab: Clinical Trial Protocol (Generalized)
Clinical trials for urelumab, such as CA186-001, CA186-011, and combination studies, generally follow a structured protocol to assess safety and efficacy.
Caption: Generalized workflow for urelumab clinical trials.
Summary and Future Perspectives
This compound and urelumab represent two distinct approaches to targeting the CD137 co-stimulatory pathway.
-
This compound , as a small molecule agonist, shows promising preclinical efficacy in activating T-cells and shrinking tumors without apparent direct toxicity.[1][2] Its cross-species reactivity is an advantage for preclinical to clinical translation.[2][3] However, as it is in the early stages of development, its full safety and efficacy profile in humans remains to be determined.
-
Urelumab , a monoclonal antibody, has demonstrated clinical activity, particularly in combination with checkpoint inhibitors in specific cancer types.[9][10][11] Its development, however, has been significantly challenged by a narrow therapeutic window due to severe, dose-dependent hepatotoxicity.[4][5][6] The current clinical strategy focuses on lower, safer doses, which may compromise its full agonistic potential.[5]
For researchers and clinicians, the comparison highlights a critical trade-off in immunotherapy development: maximizing agonistic potency while minimizing on-target, off-tumor toxicities. The development of this compound may offer a new avenue to harness the therapeutic potential of CD137 activation with a potentially wider therapeutic index. Future studies will be crucial to ascertain if the promising preclinical profile of this compound translates into a safe and effective therapy for cancer patients, potentially overcoming the limitations observed with antibody agonists like urelumab.
References
- 1. Human/mouse CD137 agonist, this compound, effectively shrinks tumors through enhancing the cytotoxicity of CD8+ T cells in cis and in trans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human/mouse CD137 agonist, this compound, effectively shrinks tumors through enhancing the cytotoxicity of CD8+ T cells in cis and in trans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Urelumab - Wikipedia [en.wikipedia.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Urelumab Overview - Creative Biolabs [creativebiolabs.net]
- 7. Urelumab - Bristol-Myers Squibb - AdisInsight [adisinsight.springer.com]
- 8. researchgate.net [researchgate.net]
- 9. Final results of urelumab, an anti-CD137 agonist monoclonal antibody, in combination with cetuximab or nivolumab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. Final results of urelumab, an anti-CD137 agonist monoclonal antibody, in combination with cetuximab or nivolumab in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
A Comparative Guide to CD137 Agonists: JNU-0921 vs. Utomilumab
For Researchers, Scientists, and Drug Development Professionals
The co-stimulatory receptor CD137 (4-1BB), a member of the tumor necrosis factor receptor superfamily, has emerged as a promising target in cancer immunotherapy. Agonism of CD137 on activated T cells and natural killer (NK) cells can enhance anti-tumor immunity. This guide provides a detailed comparison of two distinct CD137 agonists: JNU-0921, a novel small molecule, and utomilumab (PF-05082566), a monoclonal antibody. This comparison is based on publicly available preclinical and clinical data.
At a Glance: Key Differences
| Feature | This compound | Utomilumab (PF-05082566) |
| Modality | Small molecule | Fully human IgG2 monoclonal antibody |
| Mechanism of Action | Direct binding to the extracellular domain of CD137, inducing oligomerization and signaling.[1] | Binds to the extracellular domain of CD137, requiring secondary crosslinking for agonistic activity.[2][3] |
| Species Cross-Reactivity | Human and mouse.[1] | Human-specific.[1] |
| Clinical Development | Preclinical. | Has undergone Phase I/II clinical trials.[2][4] |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and utomilumab based on available literature. It is important to note that this data is not from head-to-head comparative studies and experimental conditions may vary between studies.
In Vitro Activity
| Parameter | This compound | Utomilumab |
| NF-κB Reporter Assay (EC50) | ~1 µM (in JC-luc cells)[5] | ~1 nM (with cross-linking)[6] |
| T-cell Activation (IFN-γ secretion EC50) | Not reported | ~0.33 nM (with cross-linking, significantly more potent than utomilumab without cross-linking)[6] |
In Vivo Efficacy
| Parameter | This compound | Utomilumab |
| Tumor Model | MC38 colorectal adenocarcinoma (syngeneic)[1] | Human peripheral blood lymphocyte (PBL)-SCID xenograft models[2][3] |
| Dosing | 50 mg/kg per day, gavage[1] | 0.24 mg/kg to 10 mg/kg, intravenous, every 4 weeks (in clinical trials)[2][3] |
| Anti-Tumor Activity | Effectively inhibited tumor growth.[1] | Modest anti-tumor activity as a single agent in clinical trials.[4][7] |
Mechanism of Action and Signaling Pathway
Both this compound and utomilumab function by engaging the CD137 receptor on immune cells. Upon binding, they promote receptor clustering, which initiates a downstream signaling cascade. This cascade involves the recruitment of TNF receptor-associated factors (TRAFs), leading to the activation of NF-κB and MAPK signaling pathways.[1][6] These pathways ultimately promote T-cell proliferation, survival, and cytokine production, enhancing the anti-tumor immune response.
A key difference lies in their requirement for receptor clustering. This compound, as a small molecule, is proposed to directly induce oligomerization of CD137.[1] In contrast, utomilumab, being an IgG2 antibody, has limited intrinsic agonistic activity and requires secondary cross-linking by Fcγ receptors on adjacent cells to effectively cluster CD137 and trigger potent signaling.[2][3]
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize CD137 agonists.
NF-κB Reporter Assay
This assay quantitatively measures the activation of the NF-κB signaling pathway upon CD137 engagement.
-
Cell Line: A reporter cell line, such as Jurkat T cells, is engineered to stably express the human CD137 receptor and a luciferase reporter gene under the control of an NF-κB response element.
-
Treatment: The reporter cells are incubated with varying concentrations of the CD137 agonist (e.g., this compound or utomilumab). For antibody agonists like utomilumab, a cross-linking agent (e.g., anti-human IgG antibody) may be required.
-
Lysis and Luminescence Measurement: After a defined incubation period, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to NF-κB activity, is measured using a luminometer.
-
Data Analysis: The data is typically plotted as a dose-response curve to determine the EC50 value, which represents the concentration of the agonist that elicits a half-maximal response.
T-Cell Proliferation Assay
This assay assesses the ability of a CD137 agonist to promote the proliferation of T cells.
-
T-Cell Isolation: Primary T cells are isolated from peripheral blood mononuclear cells (PBMCs) from healthy donors.
-
Labeling: T cells are labeled with a fluorescent dye, such as carboxyfluorescein succinimidyl ester (CFSE), which is diluted with each cell division.
-
Stimulation and Treatment: The labeled T cells are activated with a suboptimal concentration of an anti-CD3 antibody to mimic T-cell receptor (TCR) signaling. The cells are then treated with the CD137 agonist at various concentrations.
-
Flow Cytometry: After several days of incubation, the cells are analyzed by flow cytometry. The dilution of the fluorescent dye is measured to determine the extent of cell proliferation.
In Vivo Tumor Model
Syngeneic mouse tumor models are crucial for evaluating the anti-tumor efficacy of CD137 agonists in an immunocompetent setting.
-
Tumor Cell Implantation: A murine cancer cell line, such as MC38 colorectal adenocarcinoma, is subcutaneously implanted into syngeneic mice (e.g., C57BL/6).
-
Treatment: Once the tumors reach a palpable size, the mice are treated with the CD137 agonist (e.g., this compound administered by gavage) or a vehicle control. For human-specific antibodies like utomilumab, humanized mouse models expressing human CD137 are required.
-
Tumor Growth Monitoring: Tumor volume is measured at regular intervals using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. Tumor-infiltrating lymphocytes can also be isolated and analyzed by flow cytometry to assess the immune response.
Discussion and Future Perspectives
This compound and utomilumab represent two different approaches to CD137 agonism. This compound, as a small molecule, offers potential advantages in terms of oral bioavailability and manufacturing costs.[8] Its cross-reactivity with both human and mouse CD137 is a significant asset for preclinical development, allowing for more relevant in vivo efficacy and toxicology studies in standard immunocompetent mouse models.[1]
Utomilumab, a monoclonal antibody, has the advantage of high specificity for its target. However, its modest clinical efficacy as a monotherapy and its requirement for cross-linking for optimal activity highlight some of the challenges in developing effective and safe antibody-based CD137 agonists.[4][7]
The development of this compound as the first small-molecule CD137 agonist opens up new avenues for cancer immunotherapy.[8] Future studies will be needed to fully elucidate its pharmacokinetic and pharmacodynamic properties in larger animal models and eventually in human clinical trials. Direct comparative studies of this compound with antibody-based agonists like utomilumab will be crucial to fully understand the relative merits of each approach and to guide the future development of next-generation CD137-targeting therapies. Combination strategies, for instance with checkpoint inhibitors, are also a promising area of investigation for both types of CD137 agonists.
References
- 1. Human/mouse CD137 agonist, this compound, effectively shrinks tumors through enhancing the cytotoxicity of CD8+ T cells in cis and in trans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Utomilumab in Patients With Immune Checkpoint Inhibitor-Refractory Melanoma and Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and characterization of a novel human CD137 agonistic antibody with anti‐tumor activity and a good safety profile in non‐human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Utomilumab in Patients With Immune Checkpoint Inhibitor-Refractory Melanoma and Non-Small-Cell Lung Cancer [frontiersin.org]
- 8. çå½ç§å¦ææ¯å¦é¢éè¯ææè¯¾é¢ç»å¨Science Advancesåè¡¨è®ºææ¥éé¦ä¸ªCD137å°ååæ¿å¨åthis compoundç¨äºè¿ç¤å ç«æ²»ç [life-health.jnu.edu.cn]
Small Molecule JNU-0921: A Promising Alternative to Monoclonal Antibodies for CD137-Targeted Immunotherapy
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
The activation of the co-stimulatory receptor CD137 (4-1BB) on T cells has emerged as a promising strategy in cancer immunotherapy. While agonistic monoclonal antibodies targeting CD137 have demonstrated potent anti-tumor activity in preclinical models, their clinical development has been hampered by significant challenges, including dose-limiting toxicities, most notably hepatotoxicity.[1] This has spurred the development of alternative approaches, such as small molecule agonists. This guide provides a comprehensive comparison of the novel small molecule CD137 agonist, JNU-0921, with the well-characterized anti-CD137 monoclonal antibodies, urelumab and utomilumab, supported by experimental data.
Executive Summary
This compound, a human and mouse cross-reactive small molecule CD137 agonist, demonstrates potent anti-tumor efficacy comparable to agonistic monoclonal antibodies but with a significantly improved safety profile. Unlike the first-generation anti-CD137 antibody urelumab, which has been associated with severe liver toxicity, this compound exhibits no obvious in vivo toxicity at effective doses. Furthermore, this compound offers the advantages of oral bioavailability and the ability to activate CD137 signaling through a distinct mechanism of inducing receptor oligomerization. These attributes position this compound as a compelling alternative to antibody-based CD137 agonists for cancer immunotherapy.
Mechanism of Action: A Tale of Two Approaches
Both this compound and anti-CD137 monoclonal antibodies aim to activate the CD137 signaling pathway in T cells, leading to enhanced proliferation, survival, and effector functions. However, they achieve this through different molecular interactions.
This compound: This small molecule directly binds to the extracellular domain of CD137, inducing its oligomerization.[2] This clustering of CD137 receptors is the critical first step in initiating the downstream signaling cascade, which involves the recruitment of TNF receptor-associated factors (TRAFs) and the activation of the NF-κB pathway.[2]
Monoclonal Antibodies (Urelumab and Utomilumab): These antibodies also bind to the extracellular domain of CD137. Their agonistic activity is dependent on their ability to cross-link CD137 receptors. Urelumab, a human IgG4, can activate CD137 signaling even without Fcγ receptor (FcγR) cross-linking, but its activity is augmented by it.[1] Utomilumab, a human IgG2, is more dependent on FcγR-mediated cross-linking for its agonistic function.[1] The binding epitopes of these antibodies also differ; urelumab binds to the CRD1 domain and does not compete with the natural ligand, 4-1BBL, while utomilumab binds to CRD2 and CRD3 and competes with 4-1BBL.[1][3]
Figure 1. Simplified signaling pathway of CD137 activation by this compound and monoclonal antibodies.
Comparative Performance Data
In Vitro Activity
Both this compound and anti-CD137 monoclonal antibodies have demonstrated the ability to stimulate T-cell activity in vitro.
| Parameter | This compound | Urelumab | Utomilumab |
| Mechanism | Small molecule, induces oligomerization | Monoclonal antibody (IgG4) | Monoclonal antibody (IgG2) |
| Human CD137 Activation (EC50) | 64.07 nM (in JC-luc cells)[2][4] | Stronger agonist than utomilumab[5] | Weaker agonist than urelumab[5] |
| T-cell Proliferation | Promotes CD4+ and CD8+ T-cell proliferation[2] | Induces T-cell proliferation | Induces T-cell proliferation |
| Cytokine Production (IFN-γ, IL-2) | Upregulates expression[2] | Strong induction | Intermediate induction |
In Vivo Efficacy: Head-to-Head in the MC38 Tumor Model
The MC38 colon adenocarcinoma model is a widely used syngeneic model to evaluate cancer immunotherapies.
| Treatment | Tumor Growth Inhibition (TGI) | Reference |
| This compound (50 mg/kg, gavage) | Effectively inhibited tumor growth, similar to aCD137[2] | [2] |
| Urelumab analog | TGI of 72.21% | [6] |
| Anti-mCD137 (clone 1D8) | Showed anti-tumor effect | [7] |
As the data indicates, this compound demonstrates comparable in vivo anti-tumor efficacy to an agonistic anti-CD137 antibody in the MC38 model.[2]
Safety and Toxicology: A Key Differentiator
The most significant advantage of this compound over first-generation anti-CD137 monoclonal antibodies lies in its safety profile.
| Compound | Key Toxicology Findings | Reference |
| This compound | No obvious abnormalities in heart, liver, spleen, lung, or kidney. No significant changes in serum ALT, AST, UREA, CREA, ALB, and LDH levels. Mice remained active and gained weight during treatment.[2][8] | [2][8] |
| Urelumab | Dose-limiting hepatotoxicity, including fatalities in clinical trials.[1] | [1] |
| Utomilumab | Generally well-tolerated with most treatment-related adverse events being grade 1 or 2. Did not induce major toxicities but showed limited efficacy.[1][9][10] | [1][9][10] |
The lack of observable toxicity with this compound, particularly the absence of liver enzyme elevations, is a critical advantage that could translate to a wider therapeutic window in clinical applications.
References
- 1. The emerging landscape of novel 4-1BB (CD137) agonistic drugs for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human/mouse CD137 agonist, this compound, effectively shrinks tumors through enhancing the cytotoxicity of CD8+ T cells in cis and in trans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In vivo Efficacy Test in CD137 Humanized Models_GemPharmatech [en.gempharmatech.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. pfizer.com [pfizer.com]
- 10. Utomilumab in Patients With Immune Checkpoint Inhibitor-Refractory Melanoma and Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
JNU-0921: A Breakthrough in Small Molecule CD137 Agonism for Cancer Immunotherapy
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of cancer immunotherapy is continually evolving, with a significant focus on co-stimulatory molecules that can enhance the anti-tumor activity of T cells. One such promising target is CD137 (also known as 4-1BB), a member of the tumor necrosis factor receptor superfamily. While agonist antibodies targeting CD137 have shown potent anti-tumor effects in preclinical models, their clinical development has been hampered by issues of toxicity and suboptimal efficacy. The recent emergence of JNU-0921, a novel small molecule CD137 agonist, represents a significant advancement in this field, offering the potential for a more favorable therapeutic window. This guide provides a comprehensive comparison of this compound with other CD137 agonists, supported by experimental data and detailed methodologies.
Introduction to this compound
This compound is a potent, cross-species reactive small molecule agonist of CD137.[1] It was developed through the chemical optimization of Ataluren, a drug initially identified as a weak and non-specific CD137 activator.[2] this compound directly binds to the extracellular domain of both human and mouse CD137, inducing receptor oligomerization and subsequent activation of downstream signaling pathways.[1][2] This activation enhances the effector and memory functions of cytotoxic CD8+ T cells, promotes the differentiation of helper T cells towards a Th1 phenotype, and curtails the immunosuppressive activity of regulatory T cells (Tregs).[1][2]
Comparative Analysis of CD137 Agonists
The majority of CD137 agonists in development are monoclonal antibodies. This compound stands out as a pioneering small molecule approach, offering distinct advantages in terms of oral bioavailability, tissue penetration, and potentially reduced immunogenicity.
| Agonist Class | Examples | Mechanism of Action | Key Advantages | Key Challenges |
| Small Molecule | This compound | Direct binding to CD137 extracellular domain, inducing oligomerization.[2] | Oral bioavailability, potential for better tissue penetration, lower manufacturing cost, reduced immunogenicity. | Novelty, potential for off-target effects (though this compound appears specific). |
| Ataluren | Weak and non-specific activation of CD137 signaling.[2] | Orally available. | Low potency and specificity for CD137.[2] | |
| Monoclonal Antibody | Urelumab, Utomilumab | Bind to specific epitopes on the CD137 extracellular domain, inducing clustering and activation.[3][4] | High specificity and affinity. | Systemic toxicities (e.g., hepatotoxicity), poor oral bioavailability, high manufacturing cost, potential for immunogenicity.[3][4] |
| Peptide-Based | Bicyclic Peptides (e.g., BCY12491) | Multivalent binding to CD137, inducing receptor clustering.[5] | Smaller size than antibodies may improve tumor penetration. | Shorter half-life, potential for immunogenicity. |
Quantitative Data Comparison
Direct quantitative comparison with other small molecule CD137 agonists is challenging due to the limited number of such compounds with publicly available data. However, the potency of this compound can be benchmarked against its starting compound, Ataluren, and understood in the context of the cellular assays used for its characterization.
| Compound | Assay | Readout | EC50 | Citation |
| This compound | Jurkat-CD137-NFAT-Luciferase (JC-luc) Reporter Assay | Luciferase Activity | 64.07 nM | [2] |
| Ataluren | Jurkat-CD137-NFAT-Luciferase (JC-luc) Reporter Assay | Luciferase Activity | Showed activity but characterized as weak and non-specific.[2] | [2] |
Experimental Protocols
CD137-NFAT Luciferase Reporter Assay
This assay is fundamental for screening and characterizing CD137 agonists.
Objective: To measure the ability of a compound to activate CD137 signaling, leading to the activation of the NFAT (Nuclear Factor of Activated T-cells) transcription factor.
Methodology:
-
Cell Line: A Jurkat T-cell line is engineered to stably overexpress human CD137 and contain a luciferase reporter gene under the control of an NFAT-responsive promoter (JC-luc cells).[2]
-
Cell Culture and Treatment: JC-luc cells are cultured under standard conditions. For the assay, cells are seeded in 96-well plates and treated with varying concentrations of the test compound (e.g., this compound).[2]
-
Stimulation: To mimic T-cell receptor activation, which is a prerequisite for CD137 co-stimulation, cells are often co-stimulated with an anti-CD3 antibody.[1]
-
Incubation: Cells are incubated with the compound and anti-CD3 antibody for a defined period (e.g., 6-24 hours) to allow for CD137 activation and subsequent luciferase expression.[2]
-
Luciferase Measurement: A luciferase substrate is added to the cells, and the resulting luminescence is measured using a luminometer. The intensity of the luminescence is proportional to the level of NFAT activation.
-
Data Analysis: The EC50 value, the concentration of the compound that elicits a half-maximal response, is calculated from the dose-response curve.
References
- 1. Human/mouse CD137 agonist, this compound, effectively shrinks tumors through enhancing the cytotoxicity of CD8+ T cells in cis and in trans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human/mouse CD137 agonist, this compound, effectively shrinks tumors through enhancing the cytotoxicity of CD8+ T cells in cis and in trans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The emerging landscape of novel 4-1BB (CD137) agonistic drugs for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jitc.bmj.com [jitc.bmj.com]
On-Target Validation of JNU-0921: A Comparative Guide to CRISPR-Based and Alternative Methods
For researchers, scientists, and drug development professionals, establishing the on-target activity of a novel therapeutic candidate is a critical step. This guide provides a comparative analysis of CRISPR-Cas9-based validation of JNU-0921, a small molecule agonist of the co-stimulatory receptor CD137 (4-1BB), alongside alternative biochemical and cell-based assays.
This compound has been identified as a potent agonist of both human and mouse CD137, a member of the tumor necrosis factor receptor superfamily.[1][2][3] Its mechanism of action involves direct binding to the extracellular domain of CD137, which induces receptor oligomerization and initiates downstream signaling pathways.[2] This ultimately enhances the effector functions of cytotoxic CD8+ T cells, making this compound a promising candidate for cancer immunotherapy.[1][3] To rigorously validate that the observed biological effects of this compound are mediated solely through its interaction with CD137, a multi-faceted approach including genetic and non-genetic methods is essential.
Comparison of On-Target Validation Methodologies
The specificity of this compound's activity on CD137 has been demonstrated using several techniques. This section compares the gold-standard CRISPR-Cas9 genetic approach with alternative methods, highlighting their respective advantages and limitations.
| Method | Principle | Advantages | Limitations | This compound Application |
| CRISPR-Cas9 Gene Knockout | Precisely removes the target gene (CD137) from the cellular genome. | Unambiguously demonstrates target necessity for compound activity. Provides a clean genetic background for comparison. | Can be time-consuming to generate stable knockout cell lines. Potential for off-target gene editing needs to be controlled for. | This compound showed no activity in CD137-knockout Jurkat T cells, confirming its on-target specificity.[2][4] |
| Luciferase Reporter Assay | A reporter gene (luciferase) is placed under the control of a promoter responsive to the signaling pathway of the target (e.g., NF-κB for CD137). | High-throughput and quantitative measure of target activation. | Does not directly confirm compound-target binding. Can be influenced by off-target effects on the signaling pathway. | This compound induced a dose-dependent increase in luciferase activity in CD137-expressing reporter cells.[2][4] |
| Thermal Shift Assay (TSA) | Measures the change in the thermal stability of a target protein upon ligand binding. | Directly confirms physical binding between the compound and the target protein. | Does not provide information on the functional consequence of binding (agonist vs. antagonist). Requires purified protein. | This compound increased the thermal stability of purified CD137 protein, indicating direct binding.[2] |
| Flow Cytometry | Measures the expression of cell surface markers or intracellular proteins that are modulated by the target's activity. | Provides functional readout in a cellular context. Can assess multiple parameters simultaneously. | Can be an indirect measure of target engagement. | This compound treatment led to increased expression of activation markers (CD25, CD69) on CD8+ T cells in a CD137-dependent manner.[3][4] |
Experimental Protocols
CRISPR-Cas9-Mediated Knockout of CD137 for this compound Validation
This protocol outlines the generation of a CD137 knockout cell line to validate the on-target activity of this compound.
1. gRNA Design and Cloning:
- Design single guide RNAs (sgRNAs) targeting a conserved exon of the TNFRSF9 (CD137) gene.
- Clone the selected sgRNA sequences into a suitable Cas9 expression vector.
2. Cell Transfection and Selection:
- Transfect the sgRNA/Cas9 plasmid into the desired cell line (e.g., Jurkat T cells).
- Select for transfected cells using an appropriate marker (e.g., puromycin).
3. Single-Cell Cloning and Expansion:
- Isolate single cells from the selected population by limiting dilution or fluorescence-activated cell sorting (FACS).
- Expand individual clones in separate culture wells.
4. Knockout Validation:
- Genomic DNA Sequencing: Confirm the presence of insertions or deletions (indels) at the target locus.
- Western Blotting: Verify the absence of CD137 protein expression in the knockout clones.
- Flow Cytometry: Confirm the absence of CD137 on the cell surface.
5. On-Target Activity Assay:
- Treat both wild-type and CD137 knockout cells with a range of this compound concentrations.
- Measure a relevant downstream functional output, such as NF-κB reporter activity or expression of activation markers.
- A lack of response in the knockout cells confirms the on-target activity of this compound.
Thermal Shift Assay (TSA)
1. Protein and Compound Preparation:
- Purify the extracellular domain of human CD137 protein.
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
2. Assay Setup:
- In a 96-well PCR plate, mix the purified CD137 protein with a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).
- Add this compound or vehicle control to the respective wells.
3. Thermal Denaturation:
- Use a real-time PCR instrument to gradually increase the temperature of the plate.
- Monitor the fluorescence intensity at each temperature increment.
4. Data Analysis:
- Plot fluorescence intensity versus temperature to generate a melting curve.
- The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded.
- A significant increase in the Tm in the presence of this compound indicates that the compound binds to and stabilizes the CD137 protein.
Visualizing the Validation Workflow and Signaling Pathway
To better illustrate the experimental logic and the biological context of this compound's action, the following diagrams are provided.
Caption: CRISPR-Cas9 workflow for validating this compound's on-target activity.
Caption: Simplified signaling pathway activated by this compound through CD137.
References
- 1. Human/mouse CD137 agonist, this compound, effectively shrinks tumors through enhancing the cytotoxicity of CD8+ T cells in cis and in trans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human/mouse CD137 agonist, this compound, effectively shrinks tumors through enhancing the cytotoxicity of CD8+ T cells in cis and in trans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Evaluating the Synergistic Potential of JNU-0921 with Checkpoint Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the small molecule CD137 agonist, JNU-0921, and its potential for synergistic anti-tumor activity when combined with immune checkpoint inhibitors. As direct preclinical data for this compound in combination with checkpoint inhibitors is not yet available, this guide will leverage data from preclinical studies of agonistic CD137 antibodies in similar combinations to establish a benchmark for comparison. We will explore the mechanistic rationale for this synergy and provide detailed experimental protocols to facilitate further research in this promising area of cancer immunotherapy.
Introduction: The Rationale for Combining CD137 Agonism with Checkpoint Inhibition
Immune checkpoint inhibitors, such as those targeting the PD-1/PD-L1 axis, have revolutionized cancer treatment by releasing the "brakes" on the immune system and enabling T-cell-mediated tumor destruction. However, a significant portion of patients do not respond to these therapies, often due to an insufficient pre-existing anti-tumor immune response.
Costimulatory molecules, such as CD137 (also known as 4-1BB), offer a complementary approach by acting as an "accelerator" for the immune system. Agonism of CD137 on activated T cells, particularly CD8+ cytotoxic T lymphocytes (CTLs), leads to enhanced proliferation, survival, and effector function. The small molecule this compound has been identified as a potent agonist of both human and mouse CD137, demonstrating significant anti-tumor effects as a monotherapy in preclinical models.[1]
The combination of a CD137 agonist with a checkpoint inhibitor is hypothesized to have a powerful synergistic effect. By simultaneously "releasing the brakes" and "pressing the accelerator" on the anti-tumor T-cell response, this dual approach has the potential to overcome resistance to checkpoint blockade and induce durable tumor regression.
Comparative Preclinical Data
While specific data for this compound in combination with checkpoint inhibitors is pending, preclinical studies using agonistic CD137 antibodies provide a strong proof-of-concept for this therapeutic strategy.
Table 1: Preclinical Efficacy of CD137 Agonist Antibodies in Combination with Anti-PD-1/PD-L1
| Combination Therapy | Cancer Model | Key Findings | Reference |
| Anti-CD137 mAb + Anti-PD-1 mAb | B16F10 Melanoma (poorly immunogenic) | Pronounced tumor inhibition compared to either monotherapy. Increased CD8+/Treg ratio in the tumor microenvironment. | [2] |
| Anti-CD137 mAb + Anti-PD-1 mAb | MC38 & CT26 Colorectal Carcinoma | Synergistic anti-tumor activity with concurrent administration. Increased infiltration of CD3+ T cells into the tumor. | [3] |
| Anti-4-1BB mAb + Anti-PD-L1 mAb | A20 B-cell Lymphoma | Significant tumor regression and extended survival compared to monotherapies. Increased intratumoral cytotoxic lymphocyte infiltration. | [4] |
| Anti-4-1BB mAb + Anti-PD-1 mAb | Acute Myeloid Leukemia (AML) | Enhanced suppression of tumor growth and improved mouse survival. | [5] |
Table 2: Monotherapy Activity of this compound in Preclinical Models
| Therapy | Cancer Model | Key Findings | Reference |
| This compound | MC38 Colon Carcinoma | Effective tumor growth inhibition in a T-cell-dependent manner. | [1] |
| This compound | EG7-OVA Lymphoma | Potent inhibition of tumor growth. Increased expression of IL-2, IFN-γ, and GZMB in tumor-infiltrating CD8+ T cells. Down-regulation of PD-1, CTLA-4, and TIM-3 on tumor-infiltrating CTLs. | [1] |
Based on its potent T-cell co-stimulatory activity as a monotherapy, it is anticipated that this compound, in combination with a checkpoint inhibitor, would demonstrate similar or potentially enhanced synergistic effects as observed with agonistic antibodies. The small molecule nature of this compound may also offer advantages in terms of oral bioavailability and potentially different safety profiles.
Mechanistic Insights and Signaling Pathways
The synergistic anti-tumor effect of combining a CD137 agonist with a checkpoint inhibitor stems from their complementary actions on T-cell activation and function within the tumor microenvironment.
References
- 1. Human/mouse CD137 agonist, this compound, effectively shrinks tumors through enhancing the cytotoxicity of CD8+ T cells in cis and in trans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination of 4-1BB agonist and PD-1 antagonist promotes antitumor effector/memory CD8 T cells in a poorly immunogenic tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Development of Ipilimumab and Nivolumab Combination Immunotherapy: Mouse Tumor Models, In Vitro Functional Studies, and Cynomolgus Macaque Toxicology | PLOS One [journals.plos.org]
- 4. Targeting 4-1BB and PD-L1 induces potent and durable antitumor immunity in B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of JNU-0921 and Other Immunotherapies: A Guide for Researchers
In the rapidly evolving landscape of cancer immunotherapy, novel therapeutic agents are continuously emerging, each with a unique mechanism of action and distinct performance profile. This guide provides a comprehensive, data-driven comparison of JNU-0921, a novel small molecule CD137 agonist, with two established pillars of immunotherapy: Chimeric Antigen Receptor (CAR)-T cell therapy and checkpoint inhibitors targeting the PD-1/PD-L1 axis. This objective analysis is intended to equip researchers, scientists, and drug development professionals with the detailed information necessary to evaluate the potential of these therapies in various preclinical contexts.
Mechanism of Action: A Tale of Three Strategies
The fundamental difference between these three immunotherapeutic modalities lies in their approach to activating the patient's immune system to recognize and eliminate cancer cells.
This compound: As a small molecule agonist of CD137 (also known as 4-1BB), a costimulatory receptor expressed on activated T cells, this compound directly enhances the anti-tumor T cell response. By binding to the extracellular domain of both human and mouse CD137, it induces receptor oligomerization and initiates a downstream signaling cascade.[1][2][3] This leads to several key outcomes:
-
Enhanced T-cell Effector Function: this compound boosts the cytotoxic capabilities of CD8+ T cells (CTLs), the primary killers of cancer cells.[1][4]
-
Increased T-cell Proliferation and Survival: It promotes the expansion and persistence of both CD8+ and CD4+ T cells.[1][5]
-
Memory T-cell Formation: It supports the development of long-lived memory T cells, which are crucial for preventing tumor recurrence.[1]
-
Modulation of the Tumor Microenvironment: this compound promotes a pro-inflammatory T helper 1 (Th1) response and can mitigate the immunosuppressive effects of regulatory T cells (Tregs).[1][2]
CAR-T Cell Therapy: This is a form of adoptive cell therapy where a patient's own T cells are genetically engineered ex vivo to express a chimeric antigen receptor (CAR). This receptor is designed to recognize a specific antigen on the surface of tumor cells. The engineered CAR-T cells are then infused back into the patient.[1][5][6][7] The mechanism involves:
-
Antigen-Specific Recognition: The CAR's extracellular domain, typically a single-chain variable fragment (scFv) from an antibody, directly binds to the tumor antigen, bypassing the need for traditional antigen presentation by the major histocompatibility complex (MHC).[1][5]
-
Potent T-cell Activation: The intracellular signaling domains of the CAR, often including CD3ζ and costimulatory domains like 4-1BB or CD28, deliver a powerful activation signal to the T cell upon antigen binding.[1]
-
Direct Tumor Cell Lysis: Activated CAR-T cells kill target tumor cells through the release of cytotoxic granules containing perforin (B1180081) and granzymes.[1]
Checkpoint Inhibitors (Anti-PD-1/PD-L1): These are monoclonal antibodies that block the interaction between the programmed cell death protein 1 (PD-1) receptor on T cells and its ligand, PD-L1, which is often overexpressed on tumor cells.[8][9][10][11] This blockade "releases the brakes" on the immune system by:
-
Restoring T-cell Activity: The PD-1/PD-L1 interaction normally serves as an immune checkpoint to prevent excessive immune responses. By blocking this interaction, these inhibitors prevent T-cell inactivation and exhaustion within the tumor microenvironment.[8][12]
-
Enhancing Endogenous Anti-Tumor Immunity: Checkpoint inhibitors do not directly kill tumor cells but rather enable the patient's existing tumor-specific T cells to become more effective.[8][9]
Signaling Pathway Diagrams
References
- 1. Chimeric Antigen Receptor T-Cells: An Overview of Concepts, Applications, Limitations, and Proposed Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | CAR-T Cell Therapy: Mechanism, Management, and Mitigation of Inflammatory Toxicities [frontiersin.org]
- 3. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 4. Human/mouse CD137 agonist, this compound, effectively shrinks tumors through enhancing the cytotoxicity of CD8+ T cells in cis and in trans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAR T cell - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. Inhibitors of the PD-1 Pathway in Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immune Checkpoint Inhibitors - NCI [cancer.gov]
- 10. Overview of Checkpoint Inhibitors Mechanism of Action: Role of Immune-Related Adverse Events and Their Treatment on Progression of Underlying Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immune Checkpoint Inhibitors and Their Side Effects | American Cancer Society [cancer.org]
- 12. The role of PD-1/PD-L1 and application of immune-checkpoint inhibitors in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of JNU-0921's Antitumor Effects Across Diverse Cancer Models
An In-depth Guide for Researchers and Drug Development Professionals
The novel small molecule CD137 agonist, JNU-0921, has demonstrated significant antitumor activity in preclinical studies by enhancing T-cell-mediated immunity.[1][2] This guide provides a comprehensive comparison of this compound's performance with other therapeutic alternatives, supported by experimental data. It is designed to offer researchers, scientists, and drug development professionals a clear, data-driven overview of this compound's potential in the landscape of cancer immunotherapy.
This compound: A Cross-Species Reactive CD137 Agonist
This compound is a small molecule agonist that activates both human and mouse CD137 (also known as 4-1BB), a costimulatory receptor crucial for T-cell function.[1][2][3][4] Unlike previous CD137-targeting antibodies, which have faced challenges with either dose-limiting toxicity or suboptimal efficacy in clinical trials, this compound presents a promising alternative.[1][2] Its cross-species reactivity is a significant advantage for translational research, allowing for more reliable preclinical evaluation in immunocompetent mouse models.[3][4]
The primary mechanism of action for this compound involves the potentiation of CD8+ cytotoxic T lymphocytes (CTLs).[1][2][4] It enhances the effector and memory functions of CTLs, alleviates T-cell exhaustion, and promotes a T helper 1 (TH1) immune response.[1][2][3][4] Furthermore, this compound can attenuate the immunosuppressive function of regulatory T cells (Tregs).[1][2][3][4]
Comparative Antitumor Efficacy of this compound
The antitumor effects of this compound have been evaluated in several syngeneic mouse cancer models. The following tables summarize the quantitative data from these studies and provide an indirect comparison with other cancer therapies based on data from separate studies in similar models.
Table 1: Antitumor Efficacy of this compound in Various Syngeneic Mouse Cancer Models
| Cancer Model | Treatment | Dosage and Administration | Key Outcomes | Reference |
| MC38 (Colon Adenocarcinoma) | This compound | 50 mg/kg, daily, gavage | Effective inhibition of tumor growth in wild-type mice, but not in immunodeficient Rag1-/- mice.[5] | [5] |
| LLC (Lewis Lung Carcinoma) | This compound | Not specified | Effective inhibition of tumor growth. | Liu et al., Sci. Adv. 2024 |
| TC1 (Lung Cancer) | This compound | Not specified | Effective inhibition of tumor growth. | Liu et al., Sci. Adv. 2024 |
| B16 (Melanoma) | This compound | Not specified | Effective inhibition of tumor growth. | Liu et al., Sci. Adv. 2024 |
Table 2: Indirect Comparison of this compound with Anti-PD-1 and Chemotherapy in the MC38 Colon Cancer Model
| Treatment | Dosage and Administration | Key Outcomes | Reference |
| This compound | 50 mg/kg, daily, gavage | Significant tumor growth inhibition. | [5] |
| Anti-PD-1 Antibody | Not specified | Induced tumor regression in anti-PD-1 sensitive MC38 models. | [6] |
| Chemotherapy (unspecified) | Not specified | Showed less efficacy compared to anti-PD-1 in some studies. | [7] |
Disclaimer: The data in Table 2 is an indirect comparison from separate studies and not from a head-to-head trial.
Table 3: Indirect Comparison of this compound with Anti-PD-1 and Chemotherapy in the B16-F10 Melanoma Model
| Treatment | Dosage and Administration | Key Outcomes | Reference |
| This compound | Not specified | Effective inhibition of tumor growth. | Liu et al., Sci. Adv. 2024 |
| Anti-PD-1 Antibody | 12.5 mg/kg, IP | Significantly depressed tumor growth. | [8] |
| Paclitaxel (Chemotherapy) | 20 mg/kg, IP | Significantly depressed tumor growth. | [8] |
| Cisplatin (Chemotherapy) | 4 mg/kg, IP, twice per week | Significantly inhibited tumor growth. | [8] |
Disclaimer: The data in Table 3 is an indirect comparison from separate studies and not from a head-to-head trial.
Comparison with Previous Generation CD137 Agonists
The development of this compound was motivated by the limitations of earlier CD137 agonistic antibodies, namely urelumab and utomilumab.
Table 4: Comparison of this compound with Urelumab and Utomilumab
| Agent | Type | Key Characteristics | Known Limitations |
| This compound | Small Molecule | Cross-species reactivity (human and mouse); enhances CD8+ T cell function. | Preclinical stage; full clinical safety and efficacy profile not yet established. |
| Urelumab (BMS-663513) | Agonistic Antibody | Showed some clinical responses in B-cell malignancies and melanoma. | High toxicity at effective doses, including severe liver toxicity.[9][10][11] |
| Utomilumab (PF-05082566) | Agonistic Antibody | Better safety profile than urelumab. | Demonstrated low efficacy in clinical trials.[9][10][11] |
Experimental Protocols
The following is a generalized methodology for the in vivo evaluation of this compound's antitumor effects based on the published study.
In Vivo Antitumor Studies in Syngeneic Mouse Models
-
Cell Lines and Culture: Murine cancer cell lines (e.g., MC38, LLC, TC1, B16) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Models: Wild-type, immunocompetent mice (e.g., C57BL/6) are used. For studies investigating the dependency on the adaptive immune system, immunodeficient strains like Rag1-/- are utilized.
-
Tumor Inoculation: A specific number of cancer cells (e.g., 5 x 10^5 MC38 cells) are injected subcutaneously into the flank of the mice.[5]
-
Treatment Administration: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered, for example, at a dose of 50 mg/kg daily via oral gavage.[5] The control group receives a vehicle solution.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., every 3 days) using calipers.[5] Tumor volume is calculated using the formula: (length x width^2)/2.
-
Immune Cell Analysis: At the end of the study, tumors and spleens may be harvested for analysis of immune cell populations by flow cytometry to assess the infiltration and activation of T cells.
-
Toxicity Assessment: Animal body weight is monitored throughout the study as a general indicator of health. At the end of the study, major organs can be collected for histological analysis, and blood samples can be taken for clinical chemistry to assess potential toxicity.
Visualizing the Science Behind this compound
To better illustrate the mechanisms and experimental context of this compound, the following diagrams are provided.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Human/mouse CD137 agonist, this compound, effectively shrinks tumors through enhancing the cytotoxicity of CD8+ T cells in cis and in trans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Human/mouse CD137 agonist, this compound, effectively shrinks tumors through enhancing the cytotoxicity of CD8+ T cells in cis and in trans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An experimental model of anti-PD-1 resistance exhibits activation of TGFß and Notch pathways and is sensitive to local mRNA immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A preclinical study: correlation between PD-L1 PET imaging and the prediction of therapy efficacy of MC38 tumor with 68Ga-labeled PD-L1 targeted nanobody | Aging [aging-us.com]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Uncharted: A Step-by-Step Guide to the Proper Disposal of JNU-0921
For Immediate Release
In the dynamic landscape of pharmaceutical research, the introduction of novel compounds like JNU-0921, a potent human/mouse CD137 agonist, marks a significant stride in cancer immunotherapy. As researchers and scientists harness its potential, ensuring safe handling and proper disposal is paramount to protect both laboratory personnel and the environment. This document provides a comprehensive guide to the proper disposal procedures for this compound, in the absence of a specific Safety Data Sheet (SDS), by adhering to best practices for potent research compounds.
Core Principles of Potent Compound Disposal
Given that a specific SDS for this compound is not publicly available, the disposal process must be approached with a conservative and safety-first mindset. The following procedures are based on established guidelines for handling and disposing of potent, non-radiolabeled research compounds.
1. Waste Segregation is Key: All materials that have come into contact with this compound must be treated as hazardous waste. Proper segregation at the point of generation is critical to prevent cross-contamination and ensure compliant disposal.
2. Personal Protective Equipment (PPE) is Non-Negotiable: A comprehensive PPE strategy is the first line of defense. This includes, but is not limited to, nitrile or other chemically resistant gloves, safety glasses with side shields or chemical splash goggles, and a laboratory coat.
3. Inactivation of Liquid Waste: For unused or expired this compound solutions, chemical inactivation is a crucial step before disposal. While specific methods for this compound are not defined, general procedures for similar compounds often involve hydrolysis.
Quantitative Data Summary: Waste Handling and Disposal
| Waste Type | Handling and Collection Protocol | Disposal Method |
| Unused/Expired this compound (Solid) | Collect in a clearly labeled, sealed container compatible with the chemical. | Dispose of through a certified hazardous waste vendor. Do not dispose of down the drain or in regular trash. |
| Unused/Expired this compound (Liquid) | Collect in a sealed, labeled container. Do not mix with other waste streams unless compatibility is confirmed. | Chemical inactivation followed by disposal through a certified hazardous waste vendor. |
| Contaminated Labware (Vials, pipette tips, etc.) | Collect in a designated, puncture-resistant, and sealed container labeled "Hazardous Waste" with the compound name. | Arrange for pickup and disposal by a certified hazardous waste contractor. |
| Contaminated PPE (Gloves, lab coat, etc.) | Carefully doff to avoid self-contamination and place in a sealed bag or container labeled as hazardous waste. | Dispose of through a certified hazardous waste vendor. |
Experimental Protocol: General Chemical Inactivation (Hydrolysis)
This protocol provides a general, step-by-step guide for the chemical inactivation of a potent research compound solution like this compound via hydrolysis. Note: This is a general guideline and should be adapted based on the specific properties of the compound and institutional safety protocols.
Objective: To chemically degrade the active compound in a liquid waste stream to a less hazardous form before final disposal.
Materials:
-
Unused or expired this compound solution.
-
Concentrated sodium hydroxide (B78521) (NaOH) or a similar strong base.
-
Appropriate PPE (chemical splash goggles, face shield, chemical-resistant gloves, lab coat).
-
A designated and well-ventilated area, preferably a chemical fume hood.
-
pH indicator strips.
-
Labeled hazardous waste container.
Procedure:
-
Preparation: Work within a certified chemical fume hood. Ensure all necessary PPE is donned correctly. Have a spill kit readily available.
-
Neutralization Setup: Place the container with the this compound solution in a secondary containment vessel.
-
Base Addition: Slowly and carefully add a concentrated solution of NaOH to the this compound solution while stirring. This process is exothermic and should be done in small increments to control the temperature.
-
pH Adjustment: Continue adding the base until the pH of the solution is significantly elevated (e.g., pH > 12) to catalyze the hydrolysis of the compound. Use pH indicator strips to monitor the pH.
-
Reaction Time: Allow the solution to react for a specified period (e.g., several hours to overnight) to ensure complete degradation. The exact time may vary and should be determined based on a risk assessment.
-
Final pH Check: After the reaction period, check the pH again to ensure it has remained at the desired level.
-
Collection: Transfer the neutralized solution to a clearly labeled hazardous waste container.
-
Disposal: The container with the treated waste should be collected and disposed of by a certified hazardous waste vendor.
Visualizing the Process: Disposal Workflow and Signaling Pathway
To further clarify the disposal process and the compound's mechanism of action, the following diagrams have been created.
Caption: A logical workflow for the proper disposal of this compound waste.
Caption: The signaling pathway activated by the this compound CD137 agonist.
By adhering to these general but essential safety and logistical procedures, researchers can continue to explore the therapeutic potential of this compound while upholding the highest standards of laboratory safety and environmental responsibility. This commitment to best practices builds a foundation of trust and ensures that the pursuit of scientific advancement does not come at the cost of safety.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
